2,6-Dibromo-4-methoxypyridine
Description
Properties
IUPAC Name |
2,6-dibromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLPCQLOGKHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447778 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117873-72-0 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-4-methoxypyridine (CAS: 117873-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromo-4-methoxypyridine, a key building block in the synthesis of various biologically active compounds. This document outlines its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visual representations of key chemical and biological pathways are included to support research and development efforts.
Core Physicochemical and Pharmacological Data
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its bromine atoms provide reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures.
| Property | Value | Reference(s) |
| CAS Number | 117873-72-0 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 128-131 °C | [1] |
| Boiling Point | 283 °C at 760 mmHg | [3] |
| Solubility | Soluble in acetonitrile; Insoluble in water. Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform. | [4][5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2,4,6-tribromopyridine with sodium methoxide in methanol under reflux conditions.[2]
Experimental Protocol: Synthesis from 2,4,6-Tribromopyridine
Materials:
-
2,4,6-tribromopyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4,6-tribromopyridine (1 equivalent) in methanol, add sodium methoxide (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous mixture with ethyl acetate twice.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound. An 80% yield has been reported for this reaction.[2]
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors and gamma-secretase modulators. Its utility stems from the ability to selectively functionalize the two bromine atoms, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Synthesis of 2,6-Diaryl-4-methoxypyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 2 and 6 positions of the pyridine ring.
General Experimental Protocol: Di-arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 2.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and degassed water, 3:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (2.5 equivalents), palladium catalyst (5 mol%), and the base (3.0 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 3:1).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,6-diaryl-4-methoxypyridine derivative. Yields for di-arylated products are often greater than 90%.
Application in Alzheimer's Disease Research: γ-Secretase Modulators
Derivatives of this compound have been investigated as γ-secretase modulators (GSMs), which are a promising therapeutic strategy for Alzheimer's disease.[1][2] γ-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a key event in the pathogenesis of Alzheimer's. GSMs aim to shift the cleavage of the amyloid precursor protein (APP) by γ-secretase to produce shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ42 plaques.
Application in Oncology: PIM Kinase Inhibitors
The pyridine scaffold is also prevalent in the design of kinase inhibitors for cancer therapy. PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in promoting cell survival and proliferation.[6] Small molecule inhibitors targeting PIM kinases are therefore of significant interest. The 2,6-disubstituted pyridine motif, accessible from this compound, can serve as a core structure for the development of potent and selective PIM kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of compounds for drug discovery, particularly in the fields of neurodegenerative diseases and oncology. Its utility in Suzuki-Miyaura coupling reactions allows for the creation of a diverse range of substituted pyridine derivatives, providing a rich scaffold for medicinal chemistry exploration. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research and development utilizing this important building block.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
Physical and chemical properties of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methoxypyridine is a halogenated and methoxy-functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its unique structural features, including the presence of two reactive bromine atoms and an electron-donating methoxy group, make it a valuable building block for the construction of more complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its relevance in pharmaceutical and agrochemical research.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1] |
| CAS Number | 117873-72-0 | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 128-131 °C | [1] |
| Boiling Point | 283.0±35.0 °C (Predicted) | [2] |
| Density | 1.919±0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 124.9 °C | [2] |
| Solubility | Information not readily available | |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best obtained from experimental analysis, typical spectroscopic characteristics are available. ChemicalBook provides access to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[3]
Chemical Reactivity and Synthesis
The reactivity of this compound is largely dictated by the pyridine ring and its substituents. The bromine atoms are susceptible to a variety of chemical transformations, including nucleophilic substitution and metal-halogen exchange reactions.[4] This reactivity allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of novel compounds.[1]
A common synthetic route to this compound involves the reaction of 2,4,6-tribromopyridine with sodium methoxide in refluxing methanol, affording the desired product in an 80% yield.[2][5]
Experimental Protocols
Synthesis of this compound from 2,4,6-Tribromopyridine [2][5]
Materials:
-
2,4,6-Tribromopyridine
-
Sodium methoxide (1.2 equivalents)
-
Methanol
Procedure:
-
Dissolve 2,4,6-tribromopyridine in methanol.
-
Add sodium methoxide (1.2 equivalents) to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Research and Drug Development
This compound is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure allows for modifications that can lead to the development of novel compounds with potential biological activity.[1]
Pharmaceuticals: This compound is utilized in the development of pharmaceutical agents, particularly those targeting neurological disorders.[1] It also serves as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[6] Pyridine intermediates, in general, are frequently employed in drug discovery due to their inherent biological activity and synthetic versatility.
Agrochemicals: It serves as a key intermediate in the synthesis of pesticides, contributing to the development of effective agrochemicals that target specific pests while aiming to minimize environmental impact.[1]
Organic Synthesis: The reactivity of the bromine atoms makes it a useful reactant for preparing various organic compounds, such as pyridine-pyridone alternate oligomers and derivatives of cyclic adenosine monophosphate (cAMP).[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both industrial and academic research. Its unique combination of functional groups provides a platform for the synthesis of a wide range of more complex and potentially bioactive molecules. Researchers in drug discovery and agrochemical development will find this compound to be a useful tool in their synthetic endeavors.
References
An In-depth Technical Examination of 2,6-Dibromo-4-methoxypyridine
This document provides a concise technical overview of 2,6-Dibromo-4-methoxypyridine, a compound of interest in pharmaceutical and agrochemical research. The focus is on its fundamental chemical properties, specifically its molecular formula and weight.
Core Molecular Data
The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization.
| Parameter | Value |
| Chemical Formula | C₆H₅Br₂NO[1][2][3][4] |
| Molecular Weight | 266.92 g/mol [1][2][3] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound typically involves the following standard analytical techniques:
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.
-
Elemental Analysis: This method determines the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) in the compound. The results are used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. By analyzing the chemical shifts, integration, and coupling patterns of the signals, the connectivity of the atoms can be determined, confirming the proposed structure and, by extension, the molecular formula.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.
Caption: Logical flow from compound name to molecular formula and weight.
References
An In-depth Technical Guide to the Structure and Characterization of 2,6-Dibromo-4-methoxypyridine
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,6-Dibromo-4-methoxypyridine (CAS No: 117873-72-0). It is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document includes detailed experimental protocols, tabulated physical and spectroscopic data, and workflow diagrams to facilitate its use as a versatile chemical intermediate.
Introduction
This compound is a halogenated pyridine derivative recognized for its utility as a key building block in organic synthesis. The presence of two reactive bromine atoms at the 2 and 6 positions, combined with the electron-donating methoxy group at the 4 position, imparts a unique reactivity profile. This structure allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate in the synthesis of complex molecules. Its applications are prominent in the development of pharmaceuticals, particularly kinase inhibitors, and in the agrochemical industry.[1][2][3] This guide details the fundamental properties and analytical characterization of this compound.
Chemical Structure and Properties
This compound is an off-white crystalline powder at room temperature.[3] Its core structure consists of a pyridine ring substituted with two bromine atoms and one methoxy group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117873-72-0 | [1][3][4] |
| Molecular Formula | C₆H₅Br₂NO | [3][4] |
| Molecular Weight | 266.92 g/mol | [3][4] |
| Appearance | Off-white crystalline powder | [3] |
| Melting Point | 128-131 °C | [3] |
| Boiling Point (Predicted) | 283.0 ± 35.0 °C | [4] |
| Density (Predicted) | 1.919 ± 0.06 g/cm³ | [4] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a methoxy group for a bromine atom on a polyhalogenated pyridine precursor.
Synthesis Workflow
The logical workflow for the synthesis starting from 2,4,6-tribromopyridine is illustrated below.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on the reported synthesis from 2,4,6-tribromopyridine.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-tribromopyridine (1.0 eq.) in methanol.
-
Addition of Reagent: Add sodium methoxide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound as an off-white solid.
Spectroscopic Characterization
Comprehensive characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected data based on its structure and data from analogous compounds are presented below.
Spectroscopic Analysis Workflow
The general workflow for the characterization of a synthesized organic compound is depicted below.
References
2,6-Dibromo-4-methoxypyridine solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 2,6-Dibromo-4-methoxypyridine
Introduction
This compound is a halogenated pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring two bromine atoms and a methoxy group on a pyridine ring, imparts unique reactivity and makes it a versatile building block in medicinal chemistry and materials science.[1][2] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, purification, and storage.[3] This document provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers.
Chemical and Physical Properties
This compound is an off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 117873-72-0 | [1][4] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Melting Point | 128-131 °C / 133-137 °C / 136 °C | [1][4][5] |
| Appearance | Off-white crystalline powder | [1] |
| Boiling Point (Predicted) | 283.0 ± 35.0 °C | [5] |
| Density (Predicted) | 1.919 ± 0.06 g/cm³ | [5] |
| Flash Point (Predicted) | 124.9 °C | [5] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative data has been reported.
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Acetonitrile (ACN) | Soluble | [4] |
The lack of comprehensive data necessitates experimental determination of solubility for specific applications. A generalized workflow for determining solubility is presented in the visualization section.
Stability Profile
This compound is generally considered a stable compound under recommended storage and handling conditions.[1][4]
General Stability:
-
The compound is stable under recommended temperatures and pressures.[4] Researchers note its stability and compatibility with various reaction conditions, facilitating its use in complex synthetic pathways.[1]
Storage Conditions:
-
For optimal stability, it is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperatures are 0-8 °C for short-term storage and -20 °C for long-term storage.[1][4]
Conditions and Materials to Avoid:
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
-
Conditions to Avoid: Prevent dust generation during handling.[4]
Hazardous Decomposition:
-
When exposed to decomposition-inducing conditions (e.g., high heat), hazardous decomposition products may be formed, including carbon oxides, hydrogen bromide, and nitrogen oxides.[4]
Experimental Protocols
Given the limited published data, the following protocols, adapted from standard methodologies, can be used to determine the solubility and stability of this compound.[3][6][7]
Protocol 1: Solubility Determination (Gravimetric Method)
This protocol provides a reliable method for quantifying the solubility of a compound in a specific solvent.[3]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen solvent (e.g., ethanol, DMSO, toluene) in a sealed vial or flask.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.[8]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's melting point, or by gentle heating under a stream of inert gas.[8]
-
Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot taken) x 100
-
Protocol 2: Stability Testing (ICH Guideline Approach)
This protocol outlines a stress testing study to identify degradation pathways and evaluate the intrinsic stability of the compound.[7]
-
Sample Preparation:
-
Prepare samples of this compound as a solid and, if applicable, in solution or suspension. Use a single batch for the study.[7]
-
-
Forced Degradation (Stress Testing):
-
Thermal Stress: Expose solid samples to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[7]
-
Hydrolytic Stress: Evaluate the susceptibility of the compound to hydrolysis across a wide range of pH values (e.g., pH 2, pH 7, pH 9). This is typically done by dissolving or suspending the compound in acidic, neutral, and basic aqueous buffers and heating the solutions.[7]
-
Oxidative Stress: Expose the compound to an oxidizing agent, such as a solution of hydrogen peroxide, to assess its susceptibility to oxidation.[7]
-
Photostability: Expose samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis of Samples:
-
At specified time points, analyze the stressed samples against the protected control sample.
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradation products.
-
Characterize any significant degradation products using techniques like mass spectrometry (MS) to help elucidate the degradation pathway.
-
-
Data Evaluation:
-
Quantify the loss of the parent compound and the formation of degradation products over time and under each stress condition.
-
The results will help establish the intrinsic stability of the molecule, identify likely degradation products, and determine appropriate storage and handling procedures.[7]
-
Visualizations
The following diagrams illustrate standardized workflows relevant to the analysis of this compound.
Caption: A generalized workflow for determining compound solubility via the gravimetric method.
Caption: A workflow for intrinsic stability assessment based on forced degradation studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2,6-Dibromo-4-(methoxymethyl)pyridine [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis of 2,6-dibromo-4-methoxypyridine from 2,4,6-tribromopyridine, a critical transformation for the generation of versatile intermediates in pharmaceutical and agrochemical research.[1] This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of biologically active compounds, including kinase inhibitors and agents targeting neurological disorders.[1][2] Its unique substitution pattern allows for selective functionalization, making it a versatile scaffold in medicinal chemistry. The synthesis from 2,4,6-tribromopyridine via a regioselective nucleophilic aromatic substitution (SNAr) reaction is an efficient and commonly employed method. This guide details a reliable protocol for this synthesis.
Reaction and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The methoxide ion (CH₃O⁻), a strong nucleophile, selectively displaces the bromide at the C4 position of the 2,4,6-tribromopyridine ring. The C4 position is electronically activated towards nucleophilic attack by the two electron-withdrawing bromine atoms at the C2 and C6 positions, as well as the ring nitrogen.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Tribromopyridine | [3] |
| Reagent | Sodium Methoxide (1.2 eq.) | [3] |
| Solvent | Methanol | [3] |
| Reaction Condition | Reflux | [3] |
| Yield | 80% | [3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2,4,6-tribromopyridine.
Materials:
-
2,4,6-Tribromopyridine
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 2,4,6-tribromopyridine in methanol, add 1.2 equivalents of sodium methoxide.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound.
Visualization of the Synthesis
The following diagrams illustrate the chemical reaction and a generalized experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: A generalized workflow for the synthesis experiment.
Conclusion
The synthesis of this compound from 2,4,6-tribromopyridine is a straightforward and high-yielding process. The provided protocol, based on established literature, offers a reliable method for obtaining this important synthetic intermediate. The regioselectivity of the nucleophilic aromatic substitution is a key feature of this reaction, providing the desired product with good efficiency. This technical guide serves as a valuable resource for researchers engaged in the synthesis of pyridine-based compounds for various applications in drug discovery and materials science.
References
A Technical Guide to 2,6-Difluorobenzamide: A Key Intermediate in Agrochemical and Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluorobenzamide is a fluorinated organic compound that serves as a highly versatile and critical building block in the synthesis of a wide range of complex molecules.[1] Its unique difluorinated aromatic ring structure imparts enhanced stability, lipophilicity, and biological activity to derivative compounds. These properties make it an indispensable intermediate in both the agrochemical and pharmaceutical industries.[2] In agriculture, it is the cornerstone for a major class of insecticides, while in pharmaceuticals, it is a valuable scaffold for developing novel therapeutics, including antibacterial agents.[3]
Physicochemical Properties and Specifications
2,6-Difluorobenzamide is a white to off-white crystalline solid at room temperature.[4][5] The strategic placement of two fluorine atoms on the benzoyl moiety significantly influences the electronic properties of the amide group, making it a stable and reliable precursor in multi-step syntheses.
| Property | Value | References |
| Molecular Formula | C₇H₅F₂NO | [6][7] |
| Molar Mass | 157.12 g/mol | [6][7] |
| CAS Number | 18063-03-1 | [6] |
| Appearance | White to brown/off-white crystalline powder | [5][6] |
| Melting Point | 144–148 °C | [5][6] |
| Purity (HPLC) | ≥ 99.5% | [8] |
| Moisture | ≤ 0.5% | [5][8] |
| Solubility | Insoluble in water; soluble in alcohols | [4][9] |
Synthesis of 2,6-Difluorobenzamide
The most common industrial route to 2,6-Difluorobenzamide is the controlled hydrolysis of 2,6-difluorobenzonitrile. This reaction can be achieved through several methods, including acid or base-catalyzed hydrolysis. A widely adopted method utilizes hydrogen peroxide with an alkali catalyst, which offers high yield and purity under mild conditions.[10]
Synthesis Workflow Diagram
The following diagram illustrates a common industrial synthesis route from 2,6-difluorobenzonitrile to 2,6-difluorobenzamide.
Detailed Experimental Protocol: Alkaline Peroxide Hydrolysis[12][13]
This protocol is based on common industrial methods for the synthesis of 2,6-difluorobenzamide.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
20% Sodium Hydroxide (NaOH) solution (catalytic amount, e.g., 0.6 eq)
-
30% Hydrogen Peroxide (H₂O₂) solution (3.0 eq)
-
10% Hydrochloric Acid (HCl) solution
-
Deionized Water
Equipment:
-
Jacketed glass reactor or four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer and temperature controller
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filtration flask
Procedure:
-
Charge the reactor with 2,6-difluorobenzonitrile and the 20% NaOH solution.
-
With stirring, heat the mixture to 50°C.
-
Add the 30% H₂O₂ solution dropwise via the dropping funnel over approximately 3 hours, ensuring the reaction temperature is maintained at 50°C.
-
After the addition is complete, continue stirring the mixture at 50°C for an additional 2 hours, monitoring the reaction completion by HPLC until the 2,6-difluorobenzonitrile content is <0.5%.[10]
-
Cool the reaction mixture to 25°C.
-
Neutralize the mixture to a pH of ~7.0 by slowly adding the 10% HCl solution.
-
Continue stirring the resulting slurry for 1.5 hours to ensure complete precipitation.
-
Collect the solid product by suction filtration using the Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum at 70-80°C to yield high-purity 2,6-difluorobenzamide as a white solid.
| Synthesis Method | Key Reagents | Typical Yield | Purity | Advantages/Disadvantages |
| Alkaline Peroxide Hydrolysis | 2,6-Difluorobenzonitrile, H₂O₂, NaOH | >95% | >99% | Mild conditions, high yield, environmentally benign.[10] |
| Acid-Catalyzed Hydrolysis | 2,6-Difluorobenzonitrile, H₂SO₄ | High | Good | Requires large amounts of acid, leading to significant waste.[9] |
| Near-Critical Water Hydrolysis | 2,6-Difluorobenzonitrile, Water | ~64% | Variable | Catalyst-free, green process, but requires high temperature/pressure.[11] |
Applications in Agrochemicals
2,6-Difluorobenzamide is a primary intermediate for the synthesis of benzoylurea insecticides, a class of insect growth regulators (IGRs).[12] These compounds are highly valued in integrated pest management (IPM) programs due to their targeted mode of action and low toxicity to mammals and non-target organisms.[12][13][14]
Key Agrochemical Derivatives:
-
Diflubenzuron: Used in forestry and to control mushroom pests.[8]
-
Hexaflumuron: Employed for termite control and crop protection.[8]
-
Lufenuron: Used in veterinary medicine for flea control.[6][8]
-
Flufenoxuron: A broad-spectrum insecticide and acaricide.[4][6]
-
Chlorfluazuron: Effective against pests resistant to other insecticide classes.[4]
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial polymer that provides structural integrity to the exoskeleton of insects and other arthropods.[13][15] By blocking the enzyme chitin synthase, these compounds prevent the proper formation of the new cuticle during molting, leading to developmental failure and larval mortality.[13][15] Because vertebrates do not synthesize chitin, these insecticides exhibit high selectivity.[13]
Applications in Pharmaceuticals
The 2,6-difluorobenzamide motif is also a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability and improve binding interactions with biological targets. This has led to its use as a key intermediate in the development of novel pharmaceuticals, particularly in the search for new antibiotics.[2]
Research has shown that derivatives of 2,6-difluorobenzamide can act as potent inhibitors of the bacterial cell division protein FtsZ.[3] FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for new antimicrobial agents to combat the rise of drug-resistant strains like MRSA.[3][16]
Logical Derivatization for Bioactive Scaffolds
The core structure of 2,6-difluorobenzamide can be chemically modified to explore different biological activities, making it a versatile starting point for drug discovery programs.
| Pharmaceutical Target | Derivative Class | Rationale | References |
| Bacterial FtsZ Protein | Heterocyclic-linked benzamides | Inhibition of bacterial cell division to treat resistant infections. | [3][16] |
| Fungal Succinate Dehydrogenase | Pyrimidine-containing benzoylureas | Development of novel antifungal agents for crop protection. | [17] |
| Various Kinases/Receptors | Novel drug candidates | Fluorine atoms enhance binding affinity and pharmacokinetic properties. |
Conclusion
2,6-Difluorobenzamide is a quintessential example of a key intermediate that bridges the agrochemical and pharmaceutical industries. Its robust synthesis routes and the desirable properties conferred by its difluorinated structure make it a commercially vital and scientifically significant molecule. For researchers and developers, 2,6-difluorobenzamide offers a reliable and versatile platform for creating next-generation insecticides and innovative therapeutics to address global challenges in agriculture and healthcare.
References
- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2,6-difluorobenzamide [changfengchem.com]
- 6. 2,6-Difluorbenzamid – Wikipedia [de.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. royal-chem.com [royal-chem.com]
- 9. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 10. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-Dibromo-4-methoxypyridine: Safety, Handling, and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential physicochemical properties of 2,6-Dibromo-4-methoxypyridine (CAS No: 117873-72-0). The information is intended to support laboratory safety and the effective use of this compound in research and development.
Section 1: Chemical and Physical Properties
This compound is a halogenated pyridine derivative. Its physical and chemical characteristics are crucial for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 128-131 °C | [1] |
| Boiling Point | 283.0 ± 35.0 °C (Predicted) | [2] |
| Flash Point | 124.9 °C | [2] |
| Density | 1.919 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 117873-72-0 | [1][2] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential dangers is paramount for safe handling.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.
Caption: Hazard Identification and Precautionary Workflow.
Section 3: Handling and Storage Protocols
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Engineering Controls:
-
All handling, weighing, and transferring of this compound should be conducted within a certified chemical fume hood to control airborne levels.[4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5][6][7]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure.[4]
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin and Body Protection | - Gloves: Appropriate protective gloves (e.g., Butyl rubber, Viton®).- Lab Coat: A fully-buttoned, chemical-resistant lab coat.- Clothing: Appropriate protective clothing to prevent skin exposure. | Prevents skin contact, which causes irritation.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] | To prevent respiratory tract irritation. |
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Use non-sparking tools and avoid generating dust.[4]
-
Keep the container tightly closed when not in use.[4]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]
Storage Conditions:
-
Keep in the original, tightly closed container to prevent contamination and release.[3][4]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[4]
-
For long-term storage, a temperature of -20°C is recommended.[3]
-
The storage area should be locked to restrict access to authorized personnel only.[4]
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard Operating Procedure for Handling.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention immediately in all cases of exposure.[4]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Accidental Release Measures:
-
Wear protective equipment and keep unprotected personnel away.[3]
-
Ensure adequate ventilation.[3]
-
Prevent further leakage or spillage if safe to do so.[3]
-
Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[3]
-
Consult local regulations for disposal.[3]
The following flowchart outlines the emergency response protocol for an accidental spill.
Caption: Accidental Spill Response Protocol.
Section 5: Toxicological and Ecological Information
-
Ecotoxicity: Not available.[3]
-
Persistence and Degradability: Not available.[3]
-
Bioaccumulative Potential: Not available.[3]
-
Mobility in Soil: Not available.[3]
It is imperative not to let the product enter drains, other waterways, or soil.[3]
Section 6: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3] It is essential to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3] All waste materials, including contaminated PPE and cleaning materials, must be collected in designated and properly labeled hazardous waste containers.[8]
References
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dibromo-4-methoxypyridine. Due to the limited availability of directly published complete spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided, offering a valuable resource for researchers involved in the synthesis, characterization, and application of pyridine derivatives in pharmaceutical and materials science research.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Singlet | 2H | H-3, H-5 (aromatic protons) |
| ~3.9 | Singlet | 3H | -OCH₃ (methoxy protons) |
Note: The aromatic protons (H-3 and H-5) are expected to be equivalent due to the symmetrical nature of the molecule, resulting in a single signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4 (carbon attached to the methoxy group) |
| ~140 | C-2, C-6 (carbons attached to bromine) |
| ~110 | C-3, C-5 (aromatic carbons) |
| ~56 | -OCH₃ (methoxy carbon) |
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Weak | C-H stretch (methoxy) |
| ~1600-1550 | Strong | C=N and C=C stretching (pyridine ring) |
| ~1470-1430 | Medium | C-H bend (methoxy) |
| ~1250-1200 | Strong | C-O-C asymmetric stretch (aryl ether) |
| ~1050-1000 | Strong | C-O-C symmetric stretch (aryl ether) |
| Below 800 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 265/267/269 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for two bromine atoms) |
| 250/252/254 | Medium | [M - CH₃]⁺ |
| 186/188 | Medium | [M - Br]⁺ |
| 158/160 | Low | [M - Br - CO]⁺ |
| 107 | Medium | [M - 2Br]⁺ |
Note: The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern with relative intensities of approximately 1:2:1.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz NMR spectrometer with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure with the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Collect the data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample will be vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions will be accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector will record the abundance of each ion to generate the mass spectrum.
-
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
The Dual Influence of Bromine and Methoxy Groups on the Reactivity of 2,6-Dibromo-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two bromine atoms and a methoxy group on the pyridine ring imparts a unique and tunable reactivity profile. This technical guide provides an in-depth analysis of the electronic and steric effects of these substituents, governing the molecule's behavior in key organic transformations. Detailed experimental protocols for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-based functionalization are presented, supported by quantitative data to inform reaction optimization. Furthermore, this guide illustrates reaction mechanisms and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of the reactivity of this important synthetic intermediate.
Introduction: The Strategic Importance of this compound
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The precise control over their functionalization is a cornerstone of modern synthetic chemistry. This compound serves as a valuable and highly adaptable starting material for the synthesis of complex molecular architectures.[1] Its utility stems from the differential reactivity of its functional groups: the two bromine atoms at the C2 and C6 positions are excellent leaving groups for cross-coupling reactions, while the methoxy group at the C4 position modulates the electronic properties of the pyridine ring. This guide will explore the interplay of these functionalities and provide practical insights into their role in directing the reactivity of the core structure.
The Role of Substituents: Electronic and Steric Effects
The reactivity of the this compound ring is a direct consequence of the combined electronic and steric influences of its substituents.
2.1. Electronic Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. The substituents on the ring further modulate this electron distribution:
-
Methoxy Group (-OCH₃): The methoxy group at the C4 position exerts a dual electronic effect. It is a strong π-donor (mesomeric effect, +M), donating electron density into the ring through resonance. This effect increases the electron density at the ortho (C3, C5) and para (relative to the methoxy group, which is the nitrogen atom) positions. Simultaneously, the oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I). For the 4-methoxy substituent on a pyridine ring, the resonance effect generally dominates, leading to an overall activation of the ring towards electrophilic attack and influencing the acidity of the ring protons.
-
Bromine Atoms (-Br): The bromine atoms at the C2 and C6 positions are also subject to opposing electronic effects. They are inductively electron-withe drawing (-I) due to their electronegativity, which further decreases the electron density of the already electron-deficient pyridine ring. Conversely, they exhibit a weak π-donating effect (+M) through resonance, which is generally outweighed by the inductive effect. The primary role of the bromine atoms is to serve as excellent leaving groups in a variety of cross-coupling and nucleophilic substitution reactions.
The net effect of these substituents is a pyridine ring that is highly activated for nucleophilic substitution at the C2 and C6 positions, and whose remaining C-H bond at the C3 and C5 positions has altered acidity, making it susceptible to deprotonation under specific conditions.
2.2. Steric Effects
The bromine atoms are sterically demanding, which can influence the approach of reagents. This steric hindrance can play a role in the regioselectivity of reactions, particularly in cases of mono-functionalization of the dibrominated scaffold. It can also affect the rate of reaction by impeding the access of bulky catalysts or nucleophiles to the reactive centers.
Key Reactions and Reactivity Patterns
The unique substitution pattern of this compound allows for a range of selective transformations.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds at the C2 and C6 positions are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. This compound can undergo both mono- and di-arylation, with the outcome often controllable by stoichiometry and reaction conditions.
-
Mono-arylation: Typically achieved by using a slight excess of the boronic acid (1.1-1.2 equivalents). The electron-donating methoxy group can influence the relative reactivity of the two bromine atoms, though in many cases, a mixture of the mono-arylated product and the di-arylated byproduct is observed.
-
Di-arylation: Achieved by using a larger excess of the boronic acid (≥ 2.2 equivalents) and often requiring longer reaction times or higher catalyst loadings.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of 2,6-Dihalo-4-substituted Pyridines
| Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester (2.3 equiv) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 2,6-Diheptylpyridine | 94 | [2] |
| 2,6-Dibromopyridine | Phenylboronic acid (1.1 equiv) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2-Bromo-6-phenylpyridine | High | [3] |
| 2,6-Dibromopyridine | Phenylboronic acid (2.2 equiv) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 2,6-Diphenylpyridine | High | [3] |
| 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid (1.1 equiv) | Pd(OAc)₂ (0.1) | IPr (0.2) | K₂CO₃ | H₂O/CH₃CN | RT | 12 | 2-Bromo-6-(4-methoxyphenyl)pyridine | 95 | [4] |
3.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to substituted aminopyridines, which are prevalent in pharmacologically active molecules.[1] Similar to the Suzuki coupling, both mono- and di-amination can be achieved.
-
Mono-amination: Can be achieved by careful control of stoichiometry and reaction conditions. The choice of ligand is crucial in preventing double amination.
-
Di-amination: Generally requires an excess of the amine and harsher conditions.
Table 2: Selected Conditions for Buchwald-Hartwig Amination of 2,6-Dibromopyridine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOᵗBu | Toluene | 80-110 | - | 4-(6-Bromopyridin-2-yl)morpholine | - | [1] |
| Aniline | Pd(OAc)₂ | XPhos | KOᵗBu | Toluene | 80-110 | - | N-(6-Bromopyridin-2-yl)aniline | Good | [1] |
3.2. Lithiation and Subsequent Functionalization
The presence of the methoxy group and the two bromine atoms influences the acidity of the C-H protons at the C3 and C5 positions. This allows for regioselective lithiation followed by quenching with an electrophile. The directing effect of the methoxy group and the steric hindrance from the adjacent bromine atoms can lead to preferential deprotonation at a specific position.
A study on the lithiation of 2-bromo-4-methoxypyridine showed that treatment with lithium tetramethylpiperidide (LTMP) followed by DMF resulted in formylation at the C3 position.[5] This suggests that in this compound, lithiation is likely to occur at the C3 or C5 position.
Table 3: Lithiation and Functionalization of a Related Bromomethoxypyridine
| Substrate | Base | Electrophile | Product | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall for 2 steps) | [5] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
4.1. General Protocol for Suzuki-Miyaura Mono-Arylation
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene, Degassed water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the pyridine).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.2. General Protocol for Buchwald-Hartwig Mono-Amination
-
Materials: this compound (1.0 equiv), Amine (1.1 equiv), Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), NaOᵗBu (1.4 equiv), Anhydrous, degassed toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, BINAP, and NaOᵗBu to an oven-dried Schlenk flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.3. General Protocol for Lithiation and Electrophilic Quench
-
Materials: this compound (1.0 equiv), n-Butyllithium (1.1 equiv, freshly titrated), Anhydrous THF, Electrophile (e.g., DMF, 1.2 equiv).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways and Workflows
5.1. Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
5.2. Experimental Workflow
The following diagram provides a generalized workflow for performing cross-coupling or lithiation reactions with this compound.
Caption: General experimental workflow for reactions with this compound.
Conclusion
This compound is a highly valuable building block whose reactivity is governed by a delicate interplay of electronic and steric effects from its bromine and methoxy substituents. The electron-donating methoxy group modulates the electron density of the pyridine ring, while the two bromine atoms serve as versatile handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively harness the synthetic potential of this compound to construct complex molecules for applications in drug discovery and materials science. Careful control of reaction conditions will continue to enable the selective and efficient synthesis of a diverse array of novel pyridine derivatives.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. It is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction's tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[1][2]
2,6-Dibromo-4-methoxypyridine is a valuable building block for the synthesis of highly substituted pyridine derivatives. The two bromine atoms at the 2- and 6-positions can be sequentially or simultaneously replaced with various aryl or heteroaryl groups through Suzuki-Miyaura coupling, allowing for the creation of diverse molecular scaffolds. The electron-donating methoxy group at the 4-position can influence the reactivity of the pyridine ring and provides a handle for further functionalization. These resulting 2,6-disubstituted-4-methoxypyridine cores are of significant interest in drug discovery, as they are found in a variety of biologically active molecules.
These application notes provide detailed protocols for both the selective mono-arylation and the di-arylation of this compound, enabling the synthesis of a wide range of functionalized pyridine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The regioselectivity of the reaction on this compound (mono- versus di-substitution) can be controlled by careful selection of the reaction conditions, including the stoichiometry of the reagents, the catalyst system, the base, and the reaction time.
Data Presentation: A Survey of Reaction Conditions
The following tables summarize various conditions for the Suzuki-Miyaura coupling of 2,6-dibromopyridine derivatives, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products. While specific data for this compound is limited in publicly available literature, the conditions for the closely related 2,6-dibromopyridine are highly relevant and provide a strong starting point for optimization.
Table 1: Conditions for Mono-arylation of 2,6-Dibromopyridine Derivatives
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| 2 | Arylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Table 2: Conditions for Di-arylation of 2,6-Dibromopyridine Derivatives
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic Acid (2.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| 2 | Arylboronic Acid (2.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DME | 80 | 2 | Di-arylated | High |
| 3 | 2-Methoxyphenyl boronic acid (2.2) | Pd(OAc)₂ (2) | - | K₃PO₄ (2.5) | H₂O-DMF (1:1) | 90 | 8 | Di-arylated | 72 |
| 4 | 4-Fluorophenylboronic acid (2.2) | Pd(OAc)₂ (2) | - | K₃PO₄ (2.5) | H₂O-DMF (1:1) | 90 | 8 | Di-arylated | 62 |
Experimental Protocols
The following are general protocols for the mono- and di-arylation of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 2-aryl-6-bromo-4-methoxypyridine by using a slight excess of the boronic acid and carefully controlling the reaction time.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of toluene and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. It is crucial to monitor the consumption of the starting material and the formation of the mono-arylated product to avoid the formation of the di-arylated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-bromo-4-methoxypyridine.
Protocol 2: Di-arylation of this compound
This protocol is designed to achieve the synthesis of 2,6-diaryl-4-methoxypyridine by using an excess of the boronic acid and allowing for a longer reaction time to ensure complete conversion.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS. This may require extended reaction times (e.g., 18-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaryl-4-methoxypyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners. The 2,6-diaminopyridine scaffold, in particular, is a prevalent structural motif in many biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-Dibromo-4-methoxypyridine, a key precursor for accessing valuable substituted pyridine derivatives. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for analogous 2,6-dihalopyridines and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of a C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[2] The selective functionalization of this compound allows for either mono- or di-amination, depending on the reaction conditions. Careful control over stoichiometry, catalyst system, base, and temperature is crucial for achieving the desired product.
Data Presentation: Reaction Conditions for Analogous 2,6-Dihalopyridines
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 2,6-dibromopyridine with various amines. These examples provide a strong foundation for the development of specific conditions for this compound.
Table 1: Mono-amination of 2,6-Dibromopyridine
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 4 | 85 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 78 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 8 | 92 |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 10 | 88 |
Table 2: Di-amination of 2,6-Dibromopyridine
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (4) | BINAP (6) | NaOtBu (2.8) | Toluene | 100 | 16 | 75 |
| Morpholine | Pd(OAc)₂ (5) | Xantphos (8) | Cs₂CO₃ (4.0) | Dioxane | 110 | 24 | 65 |
| Benzylamine | Pd₂(dba)₃ (4) | XPhos (6) | K₃PO₄ (4.0) | Toluene | 110 | 20 | 81 |
| Piperidine | Pd(OAc)₂ (5) | RuPhos (8) | NaOtBu (3.0) | Dioxane | 100 | 18 | 79 |
Note: The data presented is for the analogous compound 2,6-dibromopyridine and should be used as a starting point for the optimization of reactions with this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the mono- and di-amination of this compound. These are general procedures and may require optimization for specific amines and desired selectivity.
Protocol 1: General Procedure for Mono-amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol 2: General Procedure for Di-amination
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2-2.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, 4-8 mol%)
-
Base (e.g., Cs₂CO₃, 2.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask and heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired di-aminated product.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-Dibromo-4-methoxypyridine as a versatile scaffold in the synthesis of novel kinase inhibitors. The strategic positioning of two bromine atoms allows for sequential and diverse functionalization through cross-coupling reactions, enabling the creation of extensive compound libraries for drug discovery.
Introduction: The Versatility of the 2,6-Disubstituted Pyridine Scaffold
Protein kinases are crucial enzymes in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine ring is a common scaffold in many kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, particularly with the "hinge region".[1][2]
This compound is an attractive starting material for building kinase inhibitors. Its key features include:
-
Two Reactive Sites: The bromine atoms at the C2 and C6 positions serve as versatile handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the introduction of various aryl, heteroaryl, and alkynyl moieties.
-
Sequential Functionalization: The two bromine atoms can be addressed sequentially, allowing for the synthesis of unsymmetrical 2,6-disubstituted pyridine derivatives, which greatly expands the chemical space that can be explored.
-
Core Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine ring of ATP and anchoring the inhibitor in the kinase's active site.[2]
This guide outlines synthetic strategies and detailed protocols for leveraging this compound in the synthesis of potential kinase inhibitors.
Synthetic Strategy and Reaction Schemes
The primary synthetic utility of this compound lies in the sequential substitution of its two bromine atoms. This allows for the construction of a diverse library of compounds from a single, common intermediate. The general workflow involves a first cross-coupling reaction to create a mono-substituted intermediate, followed by a second cross-coupling to install a different group.
Scheme 1: Sequential Suzuki-Miyaura Cross-Coupling
This approach allows for the introduction of two different aryl or heteroaryl groups.
Scheme 2: Sequential Sonogashira and Suzuki Coupling
This strategy introduces an alkynyl group at one position and an aryl group at the other, creating inhibitors with different geometries and binding properties. The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[5]
Detailed Experimental Protocols
The following protocols are representative examples. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a bromopyridine with an arylboronic acid.[3][7]
Materials:
-
This compound (or mono-substituted intermediate) (1.0 mmol)
-
Arylboronic acid (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.2 mmol)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 ratio, 10 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate, brine, deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the base (2.2 mmol), and the palladium catalyst (0.05 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired compound.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol describes the coupling of a bromopyridine with a terminal alkyne.[8][9]
Materials:
-
Bromopyridine substrate (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol)
-
Copper(I) iodide (CuI) (0.09 mmol)
-
Base (e.g., Triethylamine (Et₃N), 2 mL)
-
Solvent (e.g., Tetrahydrofuran (THF), 4 mL)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a degassed solution of the bromopyridine substrate (1.0 mmol) in a mixture of THF and Et₃N, add the palladium catalyst and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours or heat as necessary, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Compound Library
The following table summarizes hypothetical data for a series of kinase inhibitors synthesized using the protocols described above. The inhibitory concentrations (IC₅₀) are representative values for inhibitors targeting the PI3K/AKT signaling pathway.
| Compound ID | R¹ Group | R² Group | Synthetic Route | Yield (%) | PI3Kα IC₅₀ (nM) |
| KIN-001 | Phenyl | 4-Morpholinophenyl | Suzuki / Suzuki | 78 | 150 |
| KIN-002 | 3-Thiophenyl | 4-Morpholinophenyl | Suzuki / Suzuki | 72 | 125 |
| KIN-003 | Pyridin-3-yl | 4-Morpholinophenyl | Suzuki / Suzuki | 65 | 98 |
| KIN-004 | Phenylethynyl | 4-Hydroxyphenyl | Sonogashira / Suzuki | 68 | 210 |
| KIN-005 | Cyclopropylethynyl | 4-Hydroxyphenyl | Sonogashira / Suzuki | 75 | 180 |
Targeted Signaling Pathway and Mechanism of Action
Many kinase inhibitors derived from pyridine-based scaffolds target critical cancer survival pathways, such as the PI3K/AKT/mTOR pathway.[6] Inhibitors designed using the this compound scaffold can occupy the ATP-binding pocket of kinases like PI3K, preventing the phosphorylation of downstream targets and thereby inhibiting cell growth and proliferation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The ability to perform sequential and regioselective cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and strategies presented in these application notes provide a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors targeting a range of kinases involved in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application of 2,6-Dibromo-4-methoxypyridine in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methoxypyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including two reactive bromine atoms and an electron-donating methoxy group, make it an ideal starting material for the synthesis of a diverse range of substituted pyridine derivatives with potential therapeutic applications. The bromine atoms at the 2 and 6 positions serve as convenient handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl moieties. This functionalization is crucial for exploring the chemical space around the pyridine core to optimize interactions with biological targets. The 4-methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the final compounds. This document provides a detailed overview of the application of this compound in the development of kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, and includes detailed experimental protocols.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug discovery.[1] Several studies have focused on developing dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.
While direct synthesis from this compound is not explicitly detailed in all literature, the structural motif of 2,6-disubstituted-4-methoxypyridine is a key feature in a number of potent PI3K/mTOR inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated as potent PI3K/mTOR dual inhibitors, demonstrating the potential of this scaffold.[1] The synthesis of such molecules often involves the sequential or dual functionalization of a di-halogenated pyridine core, for which this compound is an excellent starting material.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative sulfonamide methoxypyridine derivatives, which can be conceptually derived from a 2,6-disubstituted-4-methoxypyridine scaffold, against PI3Kα, mTOR, and various cancer cell lines.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Sulfonamide Methoxypyridine Derivatives [1]
| Compound | Target Kinase | IC50 (nM) |
| 22c | PI3Kα | 0.22 |
| mTOR | 23 |
Table 2: In Vitro Anti-proliferative Activity of Representative Sulfonamide Methoxypyridine Derivatives [1]
| Compound | Cancer Cell Line | IC50 (nM) |
| 22c | MCF-7 (Breast Cancer) | 130 |
| HCT-116 (Colon Cancer) | 20 |
Experimental Protocols
The following protocols describe the general methodologies for the key synthetic transformations involving this compound, focusing on the Suzuki-Miyaura cross-coupling reaction, a fundamental step in the synthesis of the target kinase inhibitors.
Protocol 1: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of 2-bromo-6-aryl-4-methoxypyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Di-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is optimized for the synthesis of 2,6-diaryl-4-methoxypyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
General Workflow for the Synthesis of 2,6-Diaryl-4-methoxypyridine Derivatives
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its amenability to functionalization via palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of compounds for biological screening. The successful development of potent PI3K/mTOR dual inhibitors based on the 4-methoxypyridine scaffold highlights the potential of derivatives from this starting material in cancer drug discovery. The provided protocols and visualizations serve as a guide for researchers to further explore the synthetic utility of this compound in the development of novel therapeutic agents.
References
2,6-Dibromo-4-methoxypyridine: A Versatile Building Block in Organic Synthesis
Introduction: 2,6-Dibromo-4-methoxypyridine is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the presence of two bromine atoms at the ortho-positions to the nitrogen and a methoxy group at the para-position, allow for selective and diverse chemical transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a more halogenated pyridine precursor.
Experimental Protocol:
A mixture of 2,4,6-tribromopyridine and a slight excess of sodium methoxide in methanol is refluxed to afford this compound in good yield.
| Precursor | Reagent | Solvent | Conditions | Yield |
| 2,4,6-Tribromopyridine | Sodium Methoxide (1.2 eq.) | Methanol | Reflux | 80% |
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen substituents. The differential reactivity of the bromine atoms can often be exploited for selective mono- or di-functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. By carefully selecting the reaction conditions, it is possible to achieve either mono- or diarylation.
General Experimental Protocol for Mono-arylation:
To a solution of this compound in a suitable solvent (e.g., dioxane/water), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
General Experimental Protocol for Di-arylation:
For exhaustive diarylation, an excess of the arylboronic acid (≥ 2.2 equivalents) and prolonged reaction times or higher temperatures may be required.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations. Selective mono- or di-alkynylation can be achieved by controlling the stoichiometry of the reagents.
General Experimental Protocol for Mono-alkynylation:
A mixture of this compound, a terminal alkyne (1.0-1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., THF or DMF) is stirred at room temperature or slightly elevated temperatures.
Representative Yields for Mono-alkynylation of Dihalopyridines:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70-85 |
| 2,6-Dibromopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA | THF | 65-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. Selective mono- or di-amination can be achieved by careful control of reaction conditions.[1][2]
General Experimental Protocol for Mono-amination:
A mixture of this compound, an amine (1.1 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu) is heated in an anhydrous, degassed solvent such as toluene or dioxane.[1]
General Experimental Protocol for Di-amination:
For the di-amination, an excess of the amine (e.g., 6 equivalents) and a copper-based catalyst system (e.g., CuI with a ligand like 1,2-diamino-2-methylpropane) under microwave irradiation in water can be employed.[2]
| Substrate | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Mono-aminated | 75-90 |
| 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Mono-aminated | 70-85 |
| 2,6-Dibromopyridine | Ethylamine | CuI / DMPAO | K₂CO₃ | Water (Microwave) | Di-aminated | ~70 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the two bromine atoms, facilitates nucleophilic aromatic substitution at the 2- and 6-positions. The methoxy group at the 4-position generally remains intact under these conditions.
General Experimental Protocol:
This compound is treated with a nucleophile such as an alkoxide, thiophenoxide, or amine in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically disubstituted pyridines.
Metal-Halogen Exchange
The bromine atoms of this compound can undergo metal-halogen exchange with strong bases like organolithium reagents. This generates a highly reactive pyridyllithium intermediate that can be trapped with various electrophiles.
Experimental Protocol:
To a solution of this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-butyllithium, 1.2 equivalents) is added dropwise. After a short stirring period, an electrophile (e.g., pivalonitrile) is added to quench the organolithium species.
| Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |
| This compound | n-BuLi (1.2 eq.) | Pivalonitrile (1.2 eq.) | Ketone isomer | 86% |
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, makes it an important precursor for the synthesis of complex and biologically active molecules. The protocols and data presented here provide a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for Directed Metalation of 2,6-Dibromo-4-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[1] In the context of pyridine chemistry, DoM offers a predictable and efficient way to synthesize substituted derivatives, which are valuable building blocks in medicinal chemistry and materials science.[3]
The methoxy group is a well-established DMG. For 4-methoxypyridine, directed lithiation occurs regioselectively at the C-3 position.[4] This application note provides a detailed protocol for the directed metalation of 2,6-dibromo-4-methoxypyridine at the C-3 position, a key intermediate for the synthesis of polysubstituted pyridine derivatives. The bromine atoms at the 2- and 6-positions can serve as handles for subsequent cross-coupling reactions, further expanding the synthetic utility of the products.
Directed Metalation at the C-3 Position
The directed metalation of this compound is achieved using a strong, non-nucleophilic base, lithium 2,2,6,6-tetramethylpiperidide (LTMP), to prevent addition to the pyridine ring.[1] The lithiation occurs selectively at the C-3 position, directed by the 4-methoxy group. The resulting lithium intermediate is then quenched with an electrophile.
Quantitative Data
The following table summarizes the reported yield for the directed metalation of this compound followed by quenching with N,N-dimethylformamide (DMF). This protocol is expected to be applicable to a range of other electrophiles, although yields may vary.
| Starting Material | Base | Electrophile | Product | Yield (%) |
| This compound | LTMP | DMF | 2,6-Dibromo-4-methoxy-pyridine-3-carboxaldehyde | 39 |
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, magnetic stir bars, and syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography equipment (e.g., flash column chromatography or preparative layer chromatography)
Protocol: Synthesis of this compound-3-carboxaldehyde[4][5]
-
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP):
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution.
-
Stir the mixture for 30 minutes at -20 °C to generate the LTMP base.
-
-
Lithiation of this compound:
-
Cool the freshly prepared LTMP solution to -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the LTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Electrophilic Quench:
-
Add N,N-dimethylformamide (DMF) (2.6 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by radial preparative layer chromatography (PLC) using a mixture of ethyl acetate and hexanes (10:90) as the eluent to afford this compound-3-carboxaldehyde as a white solid.
-
Visualizations
Caption: Workflow for the directed metalation of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methoxypyridine is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The two bromine atoms at the 2 and 6 positions offer reactive sites for sequential or double palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy group at the 4-position can modulate the electronic properties of the pyridine ring and can be a key feature in the final target molecule or a handle for further transformations.
These application notes provide an overview and detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The provided data and protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2,6-dibromopyridine and related substrates. These conditions can be adapted for this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | ~80 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1) | XPhos (2) | CsF | THF | 65 | 24 | ~75 |
Disclaimer: The data presented are for 2,6-dibromopyridine and other closely related pyridine derivatives and should be considered as representative examples.
Experimental Protocol: Mono-arylation of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed toluene/ethanol/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Suzuki-Miyaura Coupling
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and biologically active compounds.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
The following table presents typical conditions and yields for the Sonogashira coupling of 2,6-dibromopyridine, which can be used as a guide for reactions with this compound.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 12 | ~90 (mono) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 16 | ~85 (mono) |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-100 | 24 | ~80 (di) |
| 4 | Ethynylbenzene | Pd(OAc)₂ (2) | - (Cu-free) | Cs₂CO₃ | Toluene | 110 | 24 | ~70 (mono) |
Disclaimer: The data presented are for 2,6-dibromopyridine and should be considered as representative examples.
Experimental Protocol: Di-alkynylation of this compound
This protocol outlines a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Sonogashira Coupling
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction allows for the coupling of a wide range of amines with aryl halides, making it a powerful tool for the synthesis of anilines and other arylamine derivatives.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 2,6-dibromopyridine. These can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | ~85 (mono) |
| 2 | Aniline | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75 (mono) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | ~90 (mono) |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 12 | ~80 (di) |
Disclaimer: The data presented are for 2,6-dibromopyridine and should be considered as representative examples.
Experimental Protocol: Di-amination of this compound
This protocol provides a general method for the double Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and LHMDS.
-
Add this compound to the flask.
-
Add anhydrous THF and the amine.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations: Buchwald-Hartwig Amination
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are powerful methods for the synthesis of a diverse range of substituted pyridine derivatives. By careful selection of the reaction type, catalyst, ligand, base, and reaction conditions, selective mono- or di-functionalization can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science, facilitating the development of novel and complex molecular structures. Further optimization of the presented conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Preparation of Pyyridine-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] Its prevalence in pharmaceuticals stems from its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity to engage in π-π stacking interactions, which enhance binding to biological targets.[1][6] The pyridine moiety is a key pharmacophore in drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][4][6] This document provides detailed application notes and experimental protocols for the synthesis of pyridine-based scaffolds, offering a practical guide for researchers in drug discovery and development.
Synthetic Methodologies: An Overview
The synthesis of pyridine derivatives can be broadly categorized into classical condensation reactions and modern catalytic methods. Classical methods, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, have been foundational in pyridine chemistry.[1][7][8][9][10][11][12][13] Modern approaches, including multicomponent reactions (MCRs) and transition-metal-catalyzed C-H functionalization, offer improved efficiency, atom economy, and access to a wider range of functionalized pyridines.[2][14][15][16][17][18]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for various pyridine synthesis methodologies, allowing for a comparative analysis of their efficiency and applicability.
Table 1: Hantzsch Pyridine Synthesis - Representative Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | - (Dihydropyridine) | 96 | [11] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | High | [11] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric ammonium nitrate | 85-95 | [6] |
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Representative Yields
| Enamine Precursor (Ketone) | Ethynylketone | Catalyst/Conditions | Yield (%) | Reference |
| Various ketones | Various ynones | Toluene/Acetic acid | Good to Excellent | [9] |
| Enolizable ketone | Ynone | Glacial acetic acid, reflux | Not specified | [1] |
| Ketone + Ammonium acetate | 4-(Trimethylsilyl)but-3-yn-2-one | EtOH | Good | [9] |
Table 3: Kröhnke Pyridine Synthesis - Representative Yields
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Solvent/Conditions | Yield (%) | Reference |
| N-phenacylpyridinium bromide | Chalcone | Glacial acetic acid, reflux | High | [19] |
| Substituted acetophenone | Substituted benzaldehyde | Solvent-free, 120-140 °C | High | [19] |
| 2-Acetylpyridine (2 equiv) | Aryl aldehyde | Aqueous media | Good | [10] |
Table 4: Multicomponent Synthesis of Polysubstituted Pyridines - Representative Yields
| Aldehyde | Active Methylene Compound | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Aromatic aldehydes | Malononitrile, Ketone | Ammonium acetate | Fe3O4@g-C3N4-SO3H, Ultrasonic | Good to Excellent | [15] |
| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate, Acetophenone | Ammonium acetate | Microwave, EtOH | 82-94 | [2] |
| Benzyl alcohol | Acetophenone | Ammonium acetate | PET@UiO-66, TBHP, THF, 60 °C | Good to Excellent | [20] |
Table 5: Transition-Metal-Catalyzed C-H Functionalization of Pyridines - Representative Yields
| Pyridine Substrate | Coupling Partner | Catalyst System | Product Position | Yield (%) | Reference |
| Pyridine N-oxides | Alkenes | Pd(OAc)2 | C2-alkenylation | Good to Excellent | [3] |
| Pyridine N-oxides | Unactivated arenes | Pd(OAc)2, Ag2CO3 | C2-arylation | High | [3] |
| 2-Phenylpyridine | Aryltrimethoxysilane | Pd(OAc)2, AgF | ortho-arylation | 62 | [17] |
| Pyridines | Imines | NP2-Gd | ortho-aminoalkylation | High | [14] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key pyridine synthesis reactions.
Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative
This protocol describes a representative procedure for the Hantzsch synthesis using an aldehyde, a β-ketoester, and a nitrogen source.[8]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 2.0 mmol)
-
Nitrogen source (e.g., Ammonium acetate, 1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, β-ketoester, and ammonium acetate.[8]
-
Add 20 mL of ethanol to the flask.[8]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[8]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.[8]
Protocol 2: Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine
This protocol outlines a modified, one-pot, three-component Bohlmann-Rahtz reaction.[1]
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
This protocol describes a solvent-free Kröhnke pyridine synthesis.[19]
Materials:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[19]
-
Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The mixture will melt and then solidify.[19]
-
Allow the mixture to cool to room temperature.[19]
-
Treat the solid residue with water and break it up.[19]
-
Collect the crude product by vacuum filtration and wash with water.[19]
-
Purify the product by recrystallization from ethanol.[19]
Protocol 4: One-Pot, Four-Component Synthesis of Polysubstituted Pyridines under Microwave Irradiation
This protocol details an environmentally friendly, microwave-assisted synthesis of pyridine derivatives.[2]
Materials:
-
Aldehyde (e.g., p-formylphenyl-4-toluenesulfonate, 1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate, 1 mmol)
-
Ketone (e.g., acetophenone derivative, 1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, active methylene compound, ketone, and ammonium acetate in 5 mL of ethanol.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 2-7 minutes at a suitable temperature and power.
-
After the reaction, cool the vessel to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Protocol 5: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides
This protocol describes a modern method for the direct functionalization of pyridines.[3]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Unactivated arene (e.g., benzene)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol %)
-
Silver(I) carbonate (Ag2CO3, 2.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction tube, add the pyridine N-oxide, palladium(II) acetate, and silver(I) carbonate.
-
Add the unactivated arene and the solvent.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key synthetic pathways and a representative biological signaling pathway targeted by pyridine-based drugs.
Caption: A simplified workflow for the Hantzsch pyridine synthesis.
Caption: General workflow for a one-pot multicomponent pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. kobo.com [kobo.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2,6-Dibromo-4-methoxypyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-methoxypyridine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring two reactive bromine atoms at the 2 and 6 positions and an electron-donating methoxy group at the 4-position, allows for diverse chemical modifications. This enables the synthesis of a wide array of derivatives with potential herbicidal, insecticidal, and fungicidal activities. The pyridine scaffold is a well-established feature in numerous commercial agrochemicals, and this compound serves as a valuable starting material for creating new active ingredients.[1][2]
This document provides detailed application notes on the use of this compound in the synthesis of potential agrochemical candidates. It includes generalized experimental protocols for the synthesis of herbicidal, insecticidal, and fungicidal compounds, along with available quantitative data for analogous pyridine derivatives to guide research efforts.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research lies in its use as a scaffold to be elaborated into various classes of pesticides. The two bromine atoms offer sites for sequential and selective functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the generation of diverse chemical libraries for biological screening.
Herbicidal Derivatives
Pyridine-based compounds are known to act as herbicides with various modes of action.[3] One common strategy involves the synthesis of pyridine-containing amides or ethers. For instance, derivatives of 2,6-dihalopyridines can be converted into herbicidal compounds that interfere with plant growth regulation.
Insecticidal Derivatives
The pyridine ring is a core component of several classes of insecticides, including the widely used neonicotinoids.[1] By modifying the this compound core, it is possible to design novel insecticides that may target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1]
Fungicidal Derivatives
Many fungicides incorporate a pyridine ring in their structure. These compounds can act on various fungal targets. For example, some pyridine derivatives are known to inhibit mitochondrial respiration in fungi, a crucial pathway for energy production. The this compound scaffold can be used to synthesize novel fungicides with potentially high efficacy against a broad spectrum of plant pathogens.
Data Presentation
The following tables summarize quantitative data for representative agrochemicals containing a pyridine moiety, analogous to derivatives that could be synthesized from this compound. This data is intended to provide a benchmark for the expected activity of newly synthesized compounds.
Table 1: Herbicidal Activity of Analogous Pyridine Derivatives
| Compound Class | Target Weed | Activity Metric | Value | Reference |
| Pyrido[2,3-d]pyrimidine | Bentgrass | Inhibition at 1 mM | Good (Ranking 4-5) | [4] |
| Phenoxypyridine | Amaranthus retroflexus | Inhibition | ~50% at 37.5 g a.i./ha | [5] |
| 6-Indazolyl-2-picolinic acid | Arabidopsis thaliana | IC50 (Root Growth) | < 12.5 µM | [6] |
Table 2: Insecticidal Activity of Analogous Pyridine Derivatives
| Compound Class | Target Pest | Activity Metric | Value | Reference |
| Cyanopyridine | Aphis craccivora (nymphs) | LC50 (24h) | 0.080 mg/L | [7] |
| Thienylpyridine | Aphis gossypii | LC50 | Promising Results | [8] |
| 2-Phenylpyridine | Mythimna separata | Inhibition at 500 mg/L | 100% | [9] |
Table 3: Fungicidal Activity of Analogous Pyridine Derivatives
| Compound Class | Target Fungus | Activity Metric | Value | Reference |
| 4-(4-Dimethylaminophenyl)pyridine | Microsporum luteum | MIC | Highly Active | [10] |
| α-methoxy-4-thiatetradecanoic acid | Candida albicans | MIC | 0.8-1.2 mM | [11] |
| Pyrimidine derivative | Phomopsis sp. | EC50 | 10.5 µg/mL | [12] |
Experimental Protocols
The following are generalized protocols for the synthesis of agrochemical derivatives from this compound. Researchers should optimize these protocols based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of a Herbicidal N-Aryl-pyridylacetamide Derivative
This protocol describes a two-step synthesis of a potential herbicidal compound via an amide coupling reaction.
1. Synthesis of (2,6-Dibromo-4-methoxypyridin-yl)acetic acid: This intermediate can be synthesized from this compound through functionalization at one of the bromine positions, for example, via a Sonogashira coupling followed by hydration and oxidation, or through a Grignard reaction with CO2. A detailed protocol for a similar transformation starting from a dichloropyridine is available.
2. Amide Coupling:
-
Materials: (2,6-Dibromo-4-methoxypyridin-yl)acetic acid, thionyl chloride (SOCl₂), anhydrous toluene, desired aniline derivative, triethylamine (Et₃N), anhydrous dichloromethane (DCM).
-
Procedure:
-
Suspend (2,6-Dibromo-4-methoxypyridin-yl)acetic acid in anhydrous toluene.
-
Add thionyl chloride dropwise and reflux the mixture to form the corresponding acid chloride.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired aniline and triethylamine in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the product by column chromatography.
-
Protocol 2: Synthesis of an Insecticidal Biarylpyridine Derivative via Suzuki Coupling
This protocol outlines the synthesis of a biarylpyridine, a common scaffold in insecticides, using a Suzuki cross-coupling reaction.
-
Materials: this compound, desired arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), the palladium catalyst, and the base.
-
Add the degassed solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of a Fungicidal Aminopyridine Derivative via Buchwald-Hartwig Amination
This protocol describes the introduction of an amine functionality, a common feature in fungicides, onto the pyridine ring using a Buchwald-Hartwig amination.
-
Materials: this compound, desired amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or BINAP), a strong base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 5. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 6. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2,6-Dibromo-4-methoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. The electron-donating methoxy group can further influence catalyst activity. | Switch to a more robust catalyst system. Use pre-catalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to facilitate the transmetalation step effectively. | Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Ensure adequate solubility by using a biphasic solvent system (e.g., dioxane/water). | |
| Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier for the oxidative addition or other steps in the catalytic cycle. | Increase the reaction temperature. A typical range for Suzuki couplings is 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid. | Ensure rigorous degassing of all solvents and reagents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation: The starting material may undergo reduction, replacing one or both bromine atoms with hydrogen. | Optimize the reaction conditions. This can be influenced by the choice of solvent and base. Using a less polar solvent or a weaker base might mitigate this issue. | |
| Protodeborylation: The boronic acid can be unstable and undergo cleavage of the C-B bond, especially in the presence of protic sources. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids. | |
| Poor Selectivity (Mono- vs. Di-substitution) | Reaction Conditions Favoring Di-substitution: Using a large excess of the boronic acid and extended reaction times will promote the formation of the di-substituted product. | For mono-substitution, use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lower reaction temperatures can also improve selectivity. |
| Reaction Conditions Favoring Mono-substitution: Insufficient boronic acid or short reaction times will result in incomplete conversion to the di-substituted product. | For di-substitution, use a stoichiometric excess of the boronic acid (e.g., 2.2-2.5 equivalents). Ensure the reaction goes to completion by extending the reaction time and using a sufficiently high temperature. |
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in a Suzuki coupling?
A1: In 2,6-dihalopyridines, both positions are electronically similar and highly susceptible to oxidative addition. The 4-methoxy group, being an electron-donating group, can subtly influence the electron density at the 2 and 6 positions. However, for practical purposes, selective mono-substitution is challenging and often leads to a mixture of mono- and di-substituted products. Achieving high selectivity typically requires careful control of stoichiometry and reaction conditions.
Q2: What is the best catalyst for the Suzuki coupling of this compound?
A2: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like dihalopyridines, modern catalyst systems are generally more effective. Palladium pre-catalysts containing bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended. For example, XPhos Pd G3 is often a good starting point.
Q3: Can I use aqueous conditions for the Suzuki coupling of this substrate?
A3: Yes, aqueous conditions are commonly used and often beneficial for Suzuki couplings. A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, can help to dissolve both the organic substrate and the inorganic base, facilitating the reaction. However, be mindful of the potential for protodeborylation of the boronic acid in the presence of water and consider using more stable boronate esters if this becomes an issue.
Q4: How can I minimize the formation of the di-substituted product if I only want the mono-substituted version?
A4: To favor mono-substitution, carefully control the stoichiometry of your reagents. Use a slight excess of the boronic acid (1.0 to 1.2 equivalents). Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction to prevent further coupling to the di-substituted product. Lowering the reaction temperature can also help to improve selectivity.
Q5: My reaction is very slow. What can I do to speed it up?
A5: A slow reaction can be due to several factors. First, ensure your catalyst is active and that you are using an appropriate ligand. Switching to a more active catalyst system is often the most effective solution. Second, consider increasing the reaction temperature. Suzuki reactions are often run at elevated temperatures (80-120 °C). Finally, ensure your base is effective and has sufficient solubility in the reaction medium.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of substrates similar to this compound. This data should be used as a general guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield for 2,6-Dibromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | Mono-arylated | ~85 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH/H₂O | 80 | 4 | Di-arylated | ~95 |
Note: Data is illustrative and compiled from various sources for the parent 2,6-dibromopyridine. Yields are highly dependent on the specific boronic acid used.[1]
Table 2: Influence of Base and Solvent on Yield for Substituted Bromopyridines
| Base (Equivalents) | Solvent | Typical Yield Range (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | 1,4-Dioxane/H₂O | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Note: This data represents general trends observed for various bromopyridine substrates.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1 eq.), and the selected base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation of this compound
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (2.2-2.5 eq.), and the selected base (e.g., K₃PO₄, 4.0 eq.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) with vigorous stirring for an extended period (e.g., 12-24 hours), or until complete conversion is observed.
-
Monitoring, Workup, and Purification: Follow the procedures outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dibromo-4-methoxypyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the nucleophilic substitution of 2,4,6-tribromopyridine with sodium methoxide. Here are key areas to troubleshoot:
-
Incomplete Reaction: The reaction may not be reaching completion. Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Sub-optimal Reaction Temperature: The reaction is typically performed at reflux in methanol.[1][2] Ensure the reflux temperature is maintained consistently.
-
Moisture in Reagents or Solvents: The presence of water can consume the sodium methoxide and reduce its effectiveness. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Purity of Starting Materials: The purity of the starting material, 2,4,6-tribromopyridine, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Side Reactions: Over-reaction or side reactions can occur. Using a slight excess of sodium methoxide (e.g., 1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of other methoxylated byproducts.[1][2]
Question 2: I am observing significant amounts of impurities in my crude product. What are these impurities and how can I minimize their formation?
Answer: The most common impurities are likely mono-brominated or tri-methoxylated pyridine derivatives, as well as unreacted starting material.
-
Incomplete Bromination/Substitution: If your starting material is not fully brominated to 2,4,6-tribromopyridine, you will carry over impurities. Similarly, incomplete reaction with sodium methoxide will leave unreacted starting material.
-
Over-methylation: While the 4-position is the most reactive for nucleophilic substitution in 2,4,6-tribromopyridine, prolonged reaction times or a large excess of sodium methoxide could potentially lead to the formation of di- or tri-methoxylated pyridines.
-
Minimizing Impurities: To minimize these impurities, it is critical to use pure 2,4,6-tribromopyridine and carefully control the stoichiometry of the sodium methoxide.[1][2] Following the reaction progress by TLC will help in determining the optimal reaction time to maximize the formation of the desired product while minimizing byproducts.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Effective purification is essential to obtain high-purity this compound. The following methods are recommended:
-
Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from impurities with different polarities. A common eluent system is a gradient of ethyl acetate in hexane.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective technique for removing minor impurities. A suitable solvent system needs to be identified experimentally.[5]
-
Washing: For solid products, washing with a suitable solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to this compound?
A1: The most direct and high-yielding reported method is the reaction of 2,4,6-tribromopyridine with sodium methoxide in refluxing methanol, which can achieve yields of up to 80%.[1][2]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Brominated organic compounds can be hazardous. It is important to handle all reagents and products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is a strong base and is corrosive; handle it with care.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4,6-tribromopyridine | [1][2] |
| Reagent | Sodium methoxide (1.2 eq) | [1][2] |
| Solvent | Methanol | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reported Yield | 80% | [1][2] |
Experimental Protocols
Synthesis of this compound from 2,4,6-tribromopyridine
This protocol is based on a reported high-yield synthesis.[1][2]
Materials:
-
2,4,6-tribromopyridine
-
Sodium methoxide
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4,6-tribromopyridine in anhydrous methanol.
-
Add sodium methoxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Nucleophilic Substitution of 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 2,6-Dibromo-4-methoxypyridine.
Troubleshooting Guides
Challenges in the nucleophilic substitution of this compound often include low reaction yield, lack of reactivity, and the formation of undesired byproducts. The following guide addresses these common issues with potential causes and recommended solutions.
| Problem | Possible Causes | Solutions |
| Low to No Conversion | 1. Insufficient reactivity of the substrate: The electron-donating methoxy group at the 4-position can decrease the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack compared to unsubstituted 2,6-dibromopyridine. 2. Poor nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. 3. Inappropriate reaction conditions: Temperature, solvent, or base may not be optimal. 4. Catalyst inefficiency (for catalyzed reactions): Inactive or poisoned catalyst in Buchwald-Hartwig or Ullmann-type reactions. | 1. Switch to a catalyzed reaction: Employing a palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed (Ullmann) system can overcome the lower intrinsic reactivity. 2. Use a stronger nucleophile or increase its concentration. 3. Optimize reaction conditions: Screen different solvents (e.g., polar aprotic solvents like DMF, DMSO, or dioxane), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu), and increase the reaction temperature. Microwave irradiation can also enhance reaction rates. 4. For catalyzed reactions: Use a fresh catalyst and ligand, ensure an inert atmosphere, and degas solvents. |
| Formation of Di-substituted Product | 1. High reactivity of the mono-substituted product: The initial product, 2-substituted-6-bromo-4-methoxypyridine, can be more reactive than the starting material under certain conditions. 2. Excess nucleophile: A high concentration of the nucleophile can drive the reaction towards di-substitution. 3. Presence of catalyst and base: In some cases, the presence of a catalyst and base facilitates the second substitution. | 1. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents for mono-substitution). 2. Modify reaction conditions: For selective mono-amination of 2,6-dibromopyridine, microwave-assisted synthesis in water without a base or copper catalyst has been shown to be effective.[1][2] 3. For catalyzed reactions: The choice of ligand and careful control of reaction time can favor mono-substitution. |
| Hydrodehalogenation (loss of bromine) | 1. Presence of a proton source: Trace amounts of water or other protic impurities can lead to the replacement of a bromine atom with hydrogen. 2. Decomposition of the catalyst or reagents: This can generate species that facilitate hydrodehalogenation. | 1. Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried. 2. Optimize the catalyst system in catalyzed reactions: The choice of ligand can sometimes suppress this side reaction. |
| Formation of Homocoupling Byproducts | 1. Oxygen in the reaction mixture (for catalyzed reactions): Oxygen can promote the homocoupling of the starting material or the nucleophile. | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen). |
| Difficult Purification | 1. Similar polarity of starting material, mono- and di-substituted products. 2. Presence of baseline impurities in the starting material. 3. Formation of polar byproducts. | 1. Optimize chromatographic conditions: Use a gradient elution in flash column chromatography. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve the peak shape for basic pyridine compounds. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: How does the 4-methoxy group influence the reactivity of 2,6-dibromopyridine in nucleophilic aromatic substitution (SNAr)?
The 4-methoxy group is electron-donating, which increases the electron density of the pyridine ring. This generally deactivates the ring towards traditional SNAr reactions, making this compound less reactive than 2,6-dibromopyridine. The attack of a nucleophile is favored at the 2- and 6-positions of the pyridine ring because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3]
Q2: How can I achieve selective mono-amination of this compound?
Achieving selective mono-amination requires careful control of the reaction conditions to prevent the formation of the di-substituted product.[1][2] Key strategies include:
-
Stoichiometry Control: Use a limited amount of the amine (typically 1.0 to 1.2 equivalents).
-
Microwave-Assisted Synthesis: For the related 2,6-dibromopyridine, selective mono-amination has been achieved using microwave irradiation in water without a base or a copper catalyst.[1][2] The di-amination was favored when a base and a copper catalyst were included.[2]
-
Catalyst and Ligand Choice: In palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed (Ullmann-type) reactions, the choice of ligand and reaction parameters can be optimized to favor mono-substitution.
Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides. For a successful reaction with this compound, consider the following:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Anhydrous Conditions: Use anhydrous, degassed solvents (e.g., toluene, dioxane) and dry reagents.
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are required. The choice of ligand is crucial and often substrate-dependent.
-
Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu).
Q4: When should I consider an Ullmann condensation for C-N bond formation?
The Ullmann condensation is a copper-catalyzed reaction that is an alternative to the Buchwald-Hartwig amination.[4] It can be particularly useful in the following situations:
-
When palladium-catalyzed reactions are unsuccessful.
-
For large-scale synthesis, as copper catalysts are generally less expensive than palladium catalysts. Traditional Ullmann reactions often require harsh conditions (high temperatures), but modern protocols with specific ligands allow for milder conditions.
Q5: What are common side reactions to watch out for?
Besides the formation of the di-substituted product, other common side reactions include:
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the starting material or the nucleophile.
-
Reaction with the methoxy group: Under very harsh conditions, the methoxy group could potentially be a leaving group, though this is less common.
Quantitative Data Presentation
The following tables summarize reaction conditions for the nucleophilic substitution of dihalopyridines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Selective Mono-amination of 2,6-Dibromopyridine using Microwave-Assisted Synthesis in Water[2]
| Amine | Stoichiometry (Amine:Dibromopyridine) | Temperature (°C) | Time (h) | Yield of Mono-aminated Product |
| 70% Ethylamine in H₂O | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| Isopropylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| (R)-1-Phenylethylamine | 6 : 1 | 150-205 | 2.5 | High Selectivity |
| tert-Butylamine | 6 : 1 | 150-205 | 3.0 | High Selectivity |
Note: "High Selectivity" indicates that the mono-aminated products were synthesized with high selectivity over the di-aminated products.
Table 2: Di-amination of 2,6-Dibromopyridine using Microwave-Assisted Synthesis in Water[2]
| Amine | Catalyst/Base | Temperature (°C) | Time (h) | Isolated Yield of Di-aminated Product |
| Various primary amines | CuI/DMPAO, K₂CO₃ | 118-200 | ~2.5 | ~2g scale |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination (Buchwald-Hartwig Reaction)[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Di-amination (Ullmann-type Reaction) under Microwave Conditions[2]
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 equiv), the amine (excess, e.g., 6 equiv), CuI (catalyst), DMPAO (1,2-diamino-2-methylpropane) (ligand), and K₂CO₃ (base).
-
Solvent Addition: Add deionized water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 118-200 °C for approximately 2.5 hours.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Caption: Key factors influencing mono- vs. di-substitution.
References
Technical Support Center: Purification of 2,6-Dibromo-4-methoxypyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-methoxypyridine and its reaction products. The focus is on purification challenges encountered after common cross-coupling reactions such as Suzuki and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized based on the reaction type:
-
Starting Materials: Unreacted this compound and excess boronic acid/ester or terminal alkyne.
-
Homocoupling Products: Biaryl compounds from the coupling of two boronic acid molecules (in Suzuki reactions) or diyne compounds from the coupling of two terminal alkynes (in Sonogashira reactions).
-
Mono-substituted Products: In reactions aiming for di-substitution, the mono-substituted intermediate (e.g., 2-bromo-6-aryl-4-methoxypyridine) is a common impurity.
-
Protodebromination/Protodeborylation: Replacement of a bromo group or a boronic acid group with a hydrogen atom.
-
Catalyst Residues: Palladium and copper catalyst residues.
-
Solvent and Base Residues: Residual reaction solvents and bases.
Q2: What are the recommended general purification techniques for the reaction products of this compound?
A2: The two primary purification techniques are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly effective for removing unreacted starting materials, homocoupling products, and mono-substituted intermediates. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Recrystallization: This technique is highly effective for purifying solid products that have a moderate to high level of purity. The choice of solvent is crucial; the ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures.
Q3: How can I effectively monitor the progress of my Suzuki or Sonogashira reaction to minimize purification challenges?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[1][2][3][4]
-
TLC Plate: Use silica gel 60 F254 plates.
-
Eluent: A starting point for developing a suitable eluent system is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation between the starting material, intermediate, and product spots. For example, a 9:1 or 4:1 hexanes:ethyl acetate mixture is a common starting point.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm.
-
Interpretation: The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing. The presence of an intermediate spot (mono-substituted product) can also be monitored.
Q4: My pyridine-containing product is streaking on the silica gel column. What can I do to improve the separation?
A4: Streaking of basic pyridine compounds on acidic silica gel is a common issue due to strong interactions. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[3] This will help to improve the peak shape and achieve better separation. Alternatively, using a different stationary phase like neutral or basic alumina can also be effective.[3]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Optimize the eluent by running TLC with various solvent systems (e.g., gradients of ethyl acetate in hexanes). Aim for an Rf value of 0.2-0.4 for your product.[3] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5] | |
| Irregular packing of the stationary phase. | Ensure the stationary phase is packed uniformly to prevent channeling. The slurry method is generally recommended for packing.[5] | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be reacting with the silica gel. | Consider using neutral or basic alumina as the stationary phase or adding triethylamine to the eluent.[3] | |
| Streaking or Tailing of Spots on TLC/Column | The basic pyridine nitrogen is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (~0.1-1%) to the eluent.[3] |
| The sample is overloaded. | Reduce the amount of sample loaded onto the TLC plate or column. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The solvent is too good a solvent for the compound. | Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify.[6] |
| The solution is supersaturated. | Add a small amount of the "good" solvent to the hot solution. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] | |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[7] |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7] Add a seed crystal of the pure product, if available.[7] | |
| Low Recovery of Pure Product | The chosen solvent is too good, and the product remains in the mother liquor. | Concentrate the mother liquor to obtain a second crop of crystals.[7] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] | |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask). |
Experimental Protocols
Protocol 1: Column Chromatography Purification of a Mono-substituted Product (e.g., 2-bromo-6-aryl-4-methoxypyridine)
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by running the initial eluent through it.
2. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
3. Loading the Column:
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
4. Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent as the elution progresses to move the desired product down the column. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
-
For pyridine-containing compounds, consider adding 0.1-1% triethylamine to the eluent to prevent streaking.[3]
5. Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Protocol 2: Recrystallization of a Di-substituted Solid Product (e.g., 2,6-diaryl-4-methoxypyridine)
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexanes.[8] A good solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
Data Presentation
Table 1: Representative TLC Solvent Systems and Approximate Rf Values for Suzuki Coupling Products of this compound
| Product Type | Example Structure | Representative TLC Eluent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| Mono-arylated | 2-bromo-6-phenyl-4-methoxypyridine | 9:1 | 0.4 - 0.6 |
| Di-arylated | 2,6-diphenyl-4-methoxypyridine | 8:2 | 0.3 - 0.5 |
| Mono-heteroarylated | 2-bromo-4-methoxy-6-(pyridin-3-yl)pyridine | 7:3 | 0.2 - 0.4 |
| Di-heteroarylated | 4-methoxy-2,6-di(pyridin-3-yl)pyridine | 1:1 | 0.1 - 0.3 |
Note: Rf values are approximate and can vary depending on the specific substituents, the exact TLC plate, and laboratory conditions. These values should be used as a starting point for method development.
Table 2: Common Recrystallization Solvents for 2,6-Disubstituted-4-methoxypyridine Derivatives
| Product Class | Common Solvents/Solvent Systems | Expected Purity | Expected Recovery |
| Di-aryl derivatives | Ethanol, Ethanol/Water, Isopropanol, Toluene/Hexanes | >98% | 60-90% |
| Di-alkynyl derivatives | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes | >97% | 50-85% |
| Mixed aryl-alkynyl | Methanol, Acetone/Hexanes | >98% | 55-88% |
Note: The optimal solvent and expected yield and purity are highly dependent on the specific product and impurities present.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting flowchart for column chromatography.
Caption: Troubleshooting flowchart for recrystallization.
References
Side reactions and byproduct formation in 2,6-Dibromo-4-methoxypyridine coupling
Welcome to the technical support center for coupling reactions involving 2,6-Dibromo-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to Suzuki-Miyaura, Stille, and Sonogashira coupling reactions with this substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows a low conversion rate, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low conversion.
-
Troubleshooting:
-
Use a fresh batch of a high-quality palladium catalyst. Pre-catalysts like Pd(OAc)₂ may require in-situ reduction, which can sometimes be inefficient. Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a more active, commercially available pre-catalyst.
-
Increase the catalyst loading incrementally, for instance, from 1-2 mol% to 3-5 mol%.
-
The pyridine nitrogen in the substrate can coordinate to the palladium center, leading to catalyst poisoning.[1] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this effect.[2]
-
-
-
Inadequate Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Troubleshooting:
-
Ensure the base is sufficiently strong, finely powdered, and anhydrous. For Suzuki-Miyaura coupling, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
The solubility of all components is crucial. If you observe poor solubility, consider a different solvent system (e.g., 1,4-dioxane/water, toluene, DMF). Gentle heating can also improve solubility.
-
-
-
Reaction Conditions: Temperature and atmosphere play a significant role.
-
Troubleshooting:
-
Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.
-
If the reaction is sluggish at a lower temperature, cautiously increase it. However, be aware that higher temperatures can sometimes promote side reactions.
-
-
Issue 2: Significant Homocoupling of the Coupling Partner
Question: I am observing a significant amount of homocoupled byproduct (e.g., biaryl from a boronic acid in a Suzuki reaction or a di-yne from an alkyne in a Sonogashira reaction). How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction that consumes your coupling partner and complicates purification. It is often promoted by the presence of oxygen or the nature of the catalyst.
-
Presence of Oxygen: Oxygen is a major culprit in promoting the homocoupling of boronic acids and terminal alkynes (Glaser coupling).[2][3]
-
Troubleshooting:
-
Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Catalyst Choice and Activation: The type of palladium source can influence the extent of homocoupling.
-
Troubleshooting:
-
When using a Pd(II) pre-catalyst, the in-situ reduction to Pd(0) can sometimes initiate homocoupling.[2] Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
For Sonogashira coupling, the copper(I) co-catalyst is often implicated in Glaser coupling. Switching to a copper-free protocol can be highly effective.[2]
-
-
-
Reaction Parameters:
-
Troubleshooting:
-
While a slight excess of the coupling partner is often used, a large excess can lead to increased homocoupling. Aim for a stoichiometry closer to 1:1.1 (dibromopyridine:coupling partner).
-
High reaction temperatures can sometimes favor homocoupling. Attempt the reaction at a lower temperature.
-
-
Issue 3: Formation of Monosubstituted and/or Dehalogenated Byproducts
Question: My product mixture contains the desired disubstituted product, but also significant amounts of the monosubstituted product and/or 2-bromo-4-methoxypyridine (protodebromination). How can I improve the selectivity and minimize dehalogenation?
Answer: Achieving selective disubstitution and avoiding dehalogenation requires careful control over stoichiometry and reaction conditions.
-
Incomplete Second Coupling (Monosubstitution):
-
Troubleshooting:
-
Ensure a sufficient excess of the coupling partner is used (typically 2.2-2.5 equivalents for disubstitution).
-
Increase the reaction time and/or temperature to drive the second coupling to completion.
-
The choice of catalyst and ligand can influence the rate of the second coupling. Screening different catalyst systems may be necessary.
-
-
-
Protodebromination/Dehalogenation: This side reaction involves the replacement of a bromine atom with a hydrogen atom.
-
Troubleshooting:
-
The presence of protic impurities (e.g., water) can be a source of protons. Ensure all reagents and solvents are anhydrous.
-
The formation of palladium hydride species, which can lead to dehalogenation, can be influenced by the choice of base and solvent. A screen of different anhydrous bases and solvents may be required.
-
High reaction temperatures can promote this side reaction. Attempt the reaction at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for this compound?
A1: The choice between Suzuki-Miyaura, Stille, and Sonogashira coupling depends on the desired substituent and the overall synthetic strategy.
-
Suzuki-Miyaura Coupling: This is often the preferred method for creating C(sp²)-C(sp²) bonds (e.g., biaryls) due to the commercial availability of a wide range of boronic acids and the generally lower toxicity of boron-containing reagents and byproducts.[4]
-
Stille Coupling: This reaction is highly versatile and known for its excellent functional group tolerance. It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. However, the high toxicity of organotin reagents is a significant drawback.[5][6]
-
Sonogashira Coupling: This is the method of choice for introducing alkyne functionalities to form C(sp²)-C(sp) bonds. The reaction is typically carried out under mild conditions.[7][8]
Q2: How does the 4-methoxy group influence the reactivity of this compound?
A2: The electron-donating methoxy group at the 4-position increases the electron density of the pyridine ring compared to unsubstituted 2,6-dibromopyridine. This can make the oxidative addition step of the catalytic cycle slightly more challenging. However, the two electron-withdrawing bromine atoms at the 2- and 6-positions still render the molecule susceptible to palladium-catalyzed cross-coupling reactions.
Q3: Can I achieve selective mono-substitution at the 2- or 6-position?
A3: Yes, selective mono-substitution is often achievable by carefully controlling the reaction conditions. Using a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.1 equivalents) and lower reaction temperatures can favor the formation of the mono-substituted product. The choice of catalyst and ligand can also play a crucial role in controlling selectivity.
Q4: What is the best way to purify the final product and remove byproducts?
A4: Purification strategies depend on the properties of the desired product and the byproducts.
-
Aqueous Workup: An initial aqueous workup is essential to remove inorganic salts and water-soluble impurities. For Suzuki reactions, a wash with a mild base can help remove unreacted boronic acid.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from starting materials and organic byproducts. The choice of eluent will depend on the polarity of the compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Quantitative Data Summary
The following tables provide representative data for coupling reactions with dihalopyridine substrates, which can serve as a guide for optimizing reactions with this compound. Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Dihalopyridines
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Byproducts Noted |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | ~90 | Homocoupling (<5%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~85 | Protodebromination (~3%) |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | ~75 | Significant starting material |
Table 2: Representative Conditions and Yields for Stille Coupling of 2,6-Dibromopyridine
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Byproducts Noted |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | ~88 | Tin byproducts |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | ~80 | Tin byproducts |
Table 3: Representative Conditions and Yields for Sonogashira Coupling of 2,6-Dibromopyridine
| Coupling Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Byproducts Noted |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 60-80 | ~85-95 | Glaser coupling (<10%) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | THF | RT-50 | ~90 | Glaser coupling (~5%) |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried prior to use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv. for disubstitution), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane (2.2-2.5 equiv. for disubstitution).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., Et₃N or DIPEA, 3.0 equiv.).
-
Add the terminal alkyne (2.2-2.5 equiv. for disubstitution) dropwise.
-
Stir the reaction at room temperature or gently heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major side reaction pathways.
Caption: A logical workflow for troubleshooting underperforming coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2,6-Dibromo-4-methoxypyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2,6-Dibromo-4-methoxypyridine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several difficulties with this substrate:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1]
-
Regioselectivity: As a di-substituted pyridine, controlling the reaction to achieve mono- or di-substitution can be challenging. The reactivity of the two C-Br bonds is influenced by the electronic and steric environment.
-
Side Reactions: Unwanted side reactions are common, including homo-coupling of the coupling partner (e.g., boronic acid) and protodebromination of the starting material.[2][3]
Q2: Which cross-coupling reactions are most effective with this compound?
A2: The most suitable cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[4]
-
Sonogashira Coupling: Used for creating carbon-carbon bonds with terminal alkynes.[5]
-
Buchwald-Hartwig Amination: Effective for synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[6][7]
Q3: How does the 4-methoxy group affect the cross-coupling reaction?
A3: The methoxy group at the C4 position is an electron-donating group. This increases the electron density of the pyridine ring, which can slightly decrease the reactivity of the C-Br bonds towards oxidative addition compared to an unsubstituted bromopyridine. However, the fundamental principles of catalyst and ligand selection still apply.
Q4: How can I control for mono- versus di-substitution?
A4: Achieving selective mono-substitution requires careful control of reaction conditions:
-
Stoichiometry: Use a limited amount of the coupling partner (typically 1.0-1.2 equivalents).
-
Reaction Temperature: Lower temperatures generally favor mono-substitution.[8]
-
Catalyst System: The choice of ligand can influence selectivity. Less reactive catalyst systems may favor mono-arylation.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed to prevent further reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My reaction is not proceeding, and I'm recovering my starting material. What should I do?
-
Answer:
-
Catalyst Inactivity: Ensure you are using a fresh, high-quality palladium catalyst. Consider using a more active pre-catalyst. You can also try incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[9]
-
Inappropriate Ligand: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be good starting points.[9][10]
-
Insufficient Base Strength: The base is crucial for the transmetalation step. Consider screening different bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Poor Solubility: Ensure that your starting materials are adequately soluble in the chosen solvent system.[11]
-
Issue 2: Significant Homo-coupling of the Coupling Partner
-
Question: I am observing a significant amount of biaryl or di-alkyne byproduct. How can I prevent this?
-
Answer:
-
Presence of Oxygen: Homo-coupling is often caused by oxygen in the reaction mixture. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles).[2][3] Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: The in-situ reduction of a Pd(II) precatalyst can sometimes promote homo-coupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
-
Reaction Temperature: High temperatures can favor homo-coupling. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Issue 3: Protodebromination of this compound
-
Question: My desired product is contaminated with 2-Bromo-4-methoxypyridine. What is the cause and how can I fix it?
-
Answer:
-
Source of Protons: This side reaction occurs when the bromine atom is replaced by a hydrogen atom. This can be caused by protic impurities in the reagents or solvent. Ensure all materials are anhydrous.[9]
-
Palladium Hydride Species: The formation of palladium hydride species can lead to protodebromination. This can be influenced by the choice of base and solvent. A screen of different anhydrous solvent and base combinations may be necessary.
-
Reaction Temperature: High temperatures can promote this side reaction. Attempt the reaction at a lower temperature.[9]
-
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | High |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90-100 | Moderate to Good |
Table 2: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 50-70 | Good to High |
| Pd(OAc)₂ | CuI | - | Piperidine | DMF | Room Temp - 50 | Good |
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to High |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-2.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[12]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-2.2 equiv.), and the amine base (e.g., Et₃N, 2-4 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Reactions of 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reactions involving 2,6-dibromo-4-methoxypyridine. The focus is on controlling selectivity to achieve desired mono- or di-substituted products in common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the two bromine-substituted carbons at the C2 and C6 positions. These positions are alpha (α) to the ring nitrogen, which makes the C-Br bonds weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The molecule is symmetrical, meaning the C2 and C6 positions are chemically equivalent.
Q2: What is the main selectivity challenge when reacting with this compound?
The primary challenge is not selecting between the C2 and C6 positions (as they are equivalent), but rather controlling the extent of the reaction to favor mono-substitution over di-substitution. Achieving high yields of the mono-substituted product without significant formation of the di-substituted byproduct requires careful optimization of reaction conditions.
Q3: What are the key factors that influence mono- versus di-substitution?
Several factors determine the selectivity for mono-substitution:
-
Stoichiometry: Using a slight excess of the dibromopyridine relative to the coupling partner can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the rate of the second substitution reaction.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky ligands can sterically hinder the second substitution event after the first has occurred.[1]
-
Concentration: Running the reaction under more dilute conditions can disfavor the second intermolecular reaction.
Q4: How does the 4-methoxy group affect the reactivity of the C2 and C6 positions?
The methoxy group at the C4 position is an electron-donating group. It increases the electron density of the pyridine ring, which can slightly decrease the rate of oxidative addition compared to an unsubstituted 2,6-dibromopyridine. However, because it is positioned symmetrically between the C2 and C6 positions, it does not create any electronic difference between them.
Troubleshooting Guide
Problem 1: Poor selectivity in Suzuki-Miyaura Cross-Coupling (High di-substituted byproduct)
Q: I am trying to perform a mono-arylation on this compound but am getting a significant amount of the 2,6-diaryl product. How can I improve the yield of the mono-aryl product?
A: Achieving selective mono-arylation requires suppressing the second coupling event. Here are several strategies to troubleshoot this issue:
-
Adjust Stoichiometry: Use the this compound as the limiting reagent. Start with 1.0 equivalent of the dibromopyridine and 0.8-0.9 equivalents of the boronic acid or ester. This leaves unreacted starting material but prevents the mono-substituted product from reacting further.
-
Lower the Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 60-80 °C. This will slow down both reactions, but often has a greater impact on the second, more sterically hindered substitution.
-
Change the Ligand: The ligand plays a crucial role.
-
Bulky Ligands: Employ sterically hindered phosphine ligands like XPhos or SPhos. The bulky environment around the palladium center can make the oxidative addition into the already-substituted intermediate more difficult.
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also improve selectivity in some cases.[2]
-
-
Use a Weaker Base: Strong bases can sometimes accelerate the reaction rate, leading to over-reaction. If you are using a strong base like Cs₂CO₃, consider switching to a milder base such as K₂CO₃ or K₃PO₄.[3]
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired mono-substituted product is at its maximum.
Problem 2: Low yield or no reaction in Buchwald-Hartwig Amination
Q: I am attempting a mono-amination of this compound with a primary amine, but the reaction is sluggish and gives low yields. What can I do?
A: Buchwald-Hartwig amination can be sensitive to the catalyst system and reaction conditions.[4][5]
-
Catalyst and Ligand Choice: This is the most critical factor. For coupling with primary amines, catalyst systems based on bulky, electron-rich phosphine ligands are often required.
-
Recommended Ligands: Try ligands such as RuPhos, XPhos, or Josiphos-type ligands. These are known to be effective for challenging amination reactions.
-
Precatalysts: Using a palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) can improve catalyst activation and overall efficiency.[3]
-
-
Base Selection: The choice of base is crucial and depends on the amine's pKa.
-
Strong Bases: For many primary amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required for deprotonation.[1]
-
Weaker Bases: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may require a more active catalyst system and higher temperatures.[5]
-
-
Solvent: The reaction is typically performed in anhydrous, deoxygenated polar aprotic solvents. Toluene and dioxane are common choices. Ensure your solvent is strictly anhydrous.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.
Problem 3: Uncontrolled reaction during Halogen-Metal Exchange
Q: I am trying to perform a selective mono-lithiation followed by quenching with an electrophile, but I am getting a complex mixture of products.
A: Halogen-metal exchange using organolithium reagents is extremely fast and exothermic, making it difficult to control.
-
Low Temperature is Critical: The reaction must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath) or even -100 °C, to control the reaction rate and prevent side reactions.
-
Inverse Addition: Add the organolithium reagent (e.g., n-BuLi) slowly to a solution of the this compound and the electrophile (Barbier conditions). This keeps the concentration of the highly reactive lithiated intermediate low, minimizing side reactions.
-
Use a Milder Reagent: Instead of n-BuLi, consider using a magnesium-halogen exchange reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex ("Turbo-Grignard").[6] This exchange is generally slower, more selective, and produces a more stable organometallic intermediate that is less prone to side reactions.[7][8] The reaction can often be run at higher temperatures (e.g., -20 °C to 0 °C).
-
Quenching: Ensure your electrophile is highly reactive and added quickly once the lithiated species is formed (if not using Barbier conditions).
Data Presentation
Table 1: Representative Conditions for Selective Mono-Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Ratio (Mono:Di) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 4 | >95:5 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 6 | 90:10 |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 85 | 12 | 70:30 |
Note: Data is illustrative, based on established principles for dihalopyridines. Actual results may vary and require optimization.
Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (0.9 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the boronic acid is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Halogen-Magnesium Exchange
-
Place this compound (1.0 equiv) in a flame-dried, three-neck flask under an argon atmosphere.
-
Dissolve it in anhydrous THF (to make a 0.2 M solution) and cool the solution to -15 °C.
-
Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.05 equiv) dropwise over 20 minutes, maintaining the internal temperature below -10 °C.
-
Stir the resulting solution at -15 °C for 1.5 hours.
-
Cool the mixture to -78 °C and add a solution of the desired electrophile (1.2 equiv) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of 2,6-Dibromo-4-methoxypyridine
Welcome to the technical support center for the functionalization of 2,6-Dibromo-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for overcoming the low reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally considered to have low reactivity in some cross-coupling reactions?
A1: The reactivity of this compound in cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-donating methoxy group at the 4-position increases the electron density of the pyridine ring, which can make oxidative addition of a palladium catalyst (a key step in many cross-coupling reactions) more difficult compared to unsubstituted or electron-deficient pyridines. Additionally, the pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: I am observing a significant amount of starting material remaining in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Incomplete conversion in Suzuki-Miyaura coupling of this compound can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Consider using a fresh batch of catalyst or a more active pre-catalyst.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow. Ensure you are using an appropriate base and solvent system.
-
Protodeboronation: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this.
Q3: How can I achieve selective mono-functionalization at either the C2 or C6 position?
A3: Achieving selective mono-functionalization of this compound can be challenging. Key strategies include:
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the coupling partner is a common starting point.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution.
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote selective mono-arylation in Suzuki couplings.[1]
-
Lithiation: Directed ortho-metalation (DoM) using a strong lithium base at low temperatures can achieve selective mono-functionalization by controlling the stoichiometry of the base.
Q4: In Sonogashira coupling, I am observing significant homo-coupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).
-
Deoxygenated Reagents: Thoroughly degas all solvents and liquid reagents.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol if homo-coupling persists.
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Increase catalyst loading incrementally. |
| Inappropriate ligand | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). For Buchwald-Hartwig, consider ligands like BINAP or Xantphos. | |
| Insufficiently strong base | For Suzuki-Miyaura, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common choice. | |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature (e.g., dioxane/water, toluene/water). | |
| Formation of significant byproducts | Homo-coupling of boronic acid (Suzuki) or alkyne (Sonogashira) | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. For Sonogashira, consider copper-free conditions. |
| Debromination of starting material | This can occur at high temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different ligands. | |
| Di-substitution instead of desired mono-substitution | Reduce the equivalents of the coupling partner (to ~1.1 eq). Lower the reaction temperature and reaction time. Use bulky ligands to sterically hinder the second substitution. |
Issues with Lithiation and Subsequent Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product | Inactive n-Butyllithium (n-BuLi) | Titrate the n-BuLi solution before use to determine its exact molarity. |
| Presence of moisture or oxygen | Rigorously dry all glassware and solvents. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the experiment. | |
| Incorrect reaction temperature | Maintain a strict low temperature (-78 °C) using a dry ice/acetone bath. Slow, dropwise addition of n-BuLi is crucial. | |
| Formation of multiple products | Di-lithiation | Use a precise amount of freshly titrated n-BuLi (typically 1.0-1.1 equivalents for mono-lithiation). |
| Reaction with solvent (THF) | n-BuLi can react with THF at temperatures above -78 °C. Maintain a low temperature. For some applications, consider a non-coordinating solvent like toluene. |
Data Presentation: Comparative Reaction Conditions
Table 1: Suzuki-Miyaura Coupling Conditions for 2,6-Dibromopyridine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic Acid (1.1 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80[1] |
| Phenylboronic Acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90[1] |
| 4-Methoxyphenylboronic Acid (1.1 eq) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | Mono-arylated | ~85 |
| 3-Thienylboronic Acid (2.2 eq) | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.0) | DMF/H₂O | 90 | 20 | Di-arylated | ~88 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Sonogashira Coupling Conditions for 2,6-Dibromopyridine
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylacetylene (1.2 eq) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 60-80 | 4-12 | Mono-alkynylated | ~75-85[2] |
| Phenylacetylene (2.5 eq) | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (4.0) | DMF | 80-100 | 12-24 | Di-alkynylated | >80[2] |
| Trimethylsilylacetylene (1.1 eq) | Pd(PPh₃)₄ (4) | CuI (6) | DIPEA (2.5) | THF | 25 | 6 | Mono-alkynylated | ~90 |
| 1-Hexyne (2.5 eq) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (4.0) | Dioxane | 90 | 18 | Di-alkynylated | ~70 |
Note: Yields are for the analogous 2,6-dibromopyridine and serve as a general guideline.
Table 3: Buchwald-Hartwig Amination Conditions for 2,6-Dibromopyridine
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Morpholine (1.1 eq) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | Mono-aminated | ~80-90[3] |
| Aniline (2.2 eq) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Di-aminated | ~75-85[3] |
| n-Butylamine (1.2 eq) | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | 10 | Mono-aminated | ~85 |
| Pyrrolidine (2.5 eq) | CuI / DMPAO | K₂CO₃ | H₂O | 118-200 (MW) | 2.5 | Di-aminated | ~2g isolated[3] |
Note: Yields are for the analogous 2,6-dibromopyridine and serve as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Di-Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 4.0 equiv).[2]
-
Alkyne Addition: Add the terminal alkyne (2.5 equiv) dropwise.[2]
-
Reaction: Heat the reaction to 80-100 °C.[2]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 3: General Procedure for Mono-Lithiation and Electrophilic Quench
-
Preparation: In a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add freshly titrated n-BuLi (1.05 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Electrophile Addition: Add the electrophile (e.g., DMF, 1.2 equiv) dropwise at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Scaling Up Reactions with 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving 2,6-Dibromo-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
A2: Scaling up reactions with this compound presents several challenges. The primary issues include managing exothermic reactions due to the larger reaction volume, ensuring efficient mixing to avoid localized concentration gradients and "hot spots," and adapting work-up and purification procedures for larger quantities. For instance, extractions may require longer settling times, and crystallization protocols often need re-optimization for larger volumes.[1]
Q2: How does the methoxy group at the 4-position influence the reactivity of the two bromine atoms?
A2: The electron-donating methoxy group at the 4-position can influence the reactivity of the two bromine atoms at the 2- and 6-positions, though the inherent reactivity of the C-Br bond is the dominant factor in many cross-coupling reactions.[2] In some cases, the electronic effect of the methoxy group can lead to differences in the reaction rates at the two positions, which can be exploited for selective mono-functionalization by carefully controlling reaction conditions.
Q3: What are the most common side reactions observed in Suzuki-Miyaura coupling with this compound?
A3: A prevalent side reaction is the homo-coupling of the boronic acid reagent to form a biaryl byproduct.[3] This is often promoted by the presence of oxygen in the reaction mixture.[3] Another common side reaction is the dehalogenation of the starting material or product, where a bromine atom is replaced by a hydrogen atom.
Q4: Can I perform a selective mono-substitution on this compound?
A4: Yes, selective mono-arylation or mono-amination is achievable by carefully controlling the stoichiometry of the coupling partner (typically using a slight excess, around 1.1 equivalents), using specific ligands that favor mono-substitution, and optimizing reaction conditions such as temperature and reaction time.[4]
Q5: What are the key safety precautions to consider when working with this compound on a larger scale?
A5: this compound, similar to other dibromopyridines, should be handled with care. It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and eye protection, and avoid inhalation of dust or vapors. When scaling up, be particularly cautious about potential exotherms and have a cooling plan in place.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The reaction does not go to completion, with a significant amount of starting material remaining.
-
The isolated yield of the desired product is consistently low.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure a strictly inert atmosphere by thoroughly degassing solvents and reagents.[3] Use fresh, high-purity catalyst and consider using a Pd(0) source directly to avoid issues with in-situ reduction of Pd(II) precatalysts.[3] |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] Ensure the base is finely ground and dry to maximize its effectiveness. |
| Poor Solubility | If starting materials have poor solubility in the chosen solvent, consider a different solvent system. Common solvents for Suzuki couplings of bromopyridines include dioxane/water, toluene/water, and DMF.[4][5] |
| Suboptimal Temperature | The reaction temperature may be too low for the specific substrates. Gradually increase the temperature, but be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.[3] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Problem 2: Significant Byproduct Formation (Homo-coupling)
Symptoms:
-
Presence of a significant amount of biaryl byproduct from the boronic acid.
-
Formation of di-yne (Glaser coupling) in Sonogashira reactions.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3] |
| Use of Pd(II) Precatalyst | Homo-coupling can occur during the in-situ reduction of Pd(II). Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[3] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired cross-coupling pathway.[3] |
| High Reaction Temperature | Lower the reaction temperature to the minimum required for a reasonable reaction rate to suppress side reactions.[3] |
| Copper(I) in Sonogashira Coupling | For Sonogashira reactions, consider switching to a copper-free protocol if Glaser coupling is a major issue.[3] |
Logical Flow for Minimizing Homo-coupling
Caption: A workflow for minimizing homo-coupling byproducts.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]
-
Solvent Addition: Add toluene and degassed water in a 4:1 ratio.[4]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[4]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Experimental Workflow for Mono-arylation
Caption: A flowchart of the general experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Directed Lithiation and Substitution of 2-Bromo-4-methoxypyridine
This protocol describes the lithiation at the C-3 position.
Materials:
-
2-Bromo-4-methoxypyridine (1.0 equiv)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., DMF)
-
n-Butyllithium (n-BuLi)
-
2,2,6,6-Tetramethylpiperidine
-
Inert gas (Argon)
Procedure:
-
LTMP Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to -20 °C and add n-BuLi dropwise. Stir for 30 minutes.[6]
-
Lithiation: Cool the LTMP solution to -78 °C. Add a solution of 2-Bromo-4-methoxypyridine in anhydrous THF dropwise. Stir for 10-60 minutes at -78 °C.[6]
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF) dropwise at -78 °C and continue stirring for 30 minutes.[6]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by chromatography.
Data Summary
The following tables provide a summary of typical reaction conditions for common transformations of substituted bromopyridines. These should be used as a starting point for optimization.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Arylboronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield (%) |
| Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
| 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 80-100 | 12-24 | Mono-arylated | ~60-70 |
| 4-Methoxyphenylboronic Acid (3.0) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | Di-arylated | ~85-95 |
| Data compiled from reference[4]. |
Table 2: Overview of Buchwald-Hartwig Amination Conditions
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits high reaction rates and low catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for substrates with protic functional groups; useful for low-temperature aminations. | Solid base is air-sensitive; incompatible with some functional groups at high temperatures. |
| Cs₂CO₃ | Excellent functional group tolerance and often provides high reaction rates. | Expensive; can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive. | May require higher catalyst loadings and longer reaction times. |
| Data compiled from reference[7]. |
References
Technical Support Center: Metal-Halogen Exchange on 2,6-Dibromo-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the metal-halogen exchange reaction on 2,6-Dibromo-4-methoxypyridine.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in metal-halogen exchange reactions. This guide provides a systematic approach to identifying and resolving potential problems.
Question: I am getting a low yield or no product after performing a metal-halogen exchange on this compound followed by quenching with an electrophile. What are the possible causes and solutions?
Answer:
Several factors can contribute to poor outcomes in this reaction. A logical troubleshooting workflow can help pinpoint the issue.
Validation & Comparative
Navigating the Structural Landscape: A Comparative NMR Analysis of 2,6-Dibromo-4-methoxypyridine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these details. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,6-Dibromo-4-methoxypyridine against structurally related pyridine derivatives, offering valuable insights for spectral interpretation and compound characterization.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry. The two protons on the pyridine ring are chemically equivalent, as are the three protons of the methoxy group. This results in two distinct signals. In contrast, the spectra of the selected alternative compounds, 2,6-dichloropyridine, 2,6-dimethylpyridine, and 4-methoxypyridine, exhibit different patterns influenced by their respective substituents. The electron-withdrawing or -donating properties of the substituents at the 2, 4, and 6 positions of the pyridine ring significantly impact the chemical shifts of the ring protons.
| Compound | Solvent | Chemical Shift (δ) of H-3, H-5 | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ) of other protons |
| This compound | CDCl₃ | 6.89 | s | - | 3.88 (s, 3H, -OCH₃) |
| 2,6-Dichloropyridine | CDCl₃ | 7.26 | d | 8.0 | 7.66 (t, 1H, H-4) |
| 2,6-Dimethylpyridine | CDCl₃ | 7.00 | d | 7.7 | 7.48 (t, 1H, H-4), 2.48 (s, 6H, -CH₃) |
| 4-Methoxypyridine | CDCl₃ | 6.70 | d | 6.5 | 8.21 (d, 2H, H-2, H-6), 3.85 (s, 3H, -OCH₃) |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further structural confirmation. For this compound, the symmetry of the molecule results in only three signals for the pyridine ring carbons and one for the methoxy carbon. The carbons bearing the bromine atoms (C-2 and C-6) are significantly shifted downfield. The comparative data highlights the influence of the different substituents on the carbon chemical shifts.
| Compound | Solvent | Chemical Shift (δ) of C-2, C-6 | Chemical Shift (δ) of C-3, C-5 | Chemical Shift (δ) of C-4 | Chemical Shift (δ) of other carbons |
| This compound | CDCl₃ | 141.0 | 111.9 | 167.3 | 56.4 (-OCH₃) |
| 2,6-Dichloropyridine | CDCl₃ | 151.2 | 123.5 | 140.1 | - |
| 2,6-Dimethylpyridine | CDCl₃ | 157.0 | 119.9 | 136.9 | 24.5 (-CH₃) |
| 4-Methoxypyridine | CDCl₃ | 150.1 | 109.5 | 165.1 | 55.2 (-OCH₃) |
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol ensures the acquisition of high-quality and reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final sample volume in the NMR tube should be between 0.55 mL and 0.7 mL.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
"Lock" the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity and achieve high spectral resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For the ¹³C NMR spectrum, a wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have the correct absorptive shape.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow of NMR analysis.
References
A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-methoxypyridine and 2,6-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are indispensable precursors, offering versatile handles for a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key dihalogenated pyridine derivatives: 2,6-Dibromo-4-methoxypyridine and 2,6-Dichloropyridine . The comparative analysis is supported by experimental data from the literature, focusing on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Executive Summary
The reactivity of this compound and 2,6-dichloropyridine is primarily governed by the nature of the carbon-halogen bond and the electronic properties of the pyridine ring. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity is dictated by the ease of the oxidative addition step. The weaker carbon-bromine bond in this compound generally leads to higher reactivity compared to the stronger carbon-chlorine bond in 2,6-dichloropyridine. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The more electronegative chlorine atoms in 2,6-dichloropyridine can better stabilize the negative charge in the Meisenheimer intermediate, which is typically the rate-determining step. The electron-donating 4-methoxy group in this compound is expected to decrease the electrophilicity of the pyridine ring, further favoring 2,6-dichloropyridine in SNAr reactions.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize quantitative data from various studies, illustrating the comparative reactivity of this compound and 2,6-dichloropyridine in key synthetic transformations. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this data is compiled from different studies on these or closely related substrates to highlight the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 100 °C | 80 °C to 120 °C |
| Catalyst Loading | Often lower (e.g., 0.1-2 mol%) | Typically higher (e.g., 2-5 mol%) |
| Reported Yield (Example) | Selective mono-arylation with phenylboronic acid using a Pd/N-heterocyclic carbene catalyst in water/acetonitrile at ambient temperature with 0.1 mol% catalyst loading has been reported to proceed smoothly.[1] | Di-arylation with p-methoxyphenylboronic acid using Pd(PPh₃)₂Cl₂ (3 mol%) and K₂CO₃ in toluene/water at 100 °C for 10 hours gave an 85% yield.[2] |
Table 2: Buchwald-Hartwig Amination
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 130 °C |
| Catalyst System | Pd-based catalysts with various phosphine ligands are effective. | Often requires more robust catalyst systems with bulky, electron-rich ligands to facilitate C-Cl bond activation. |
| Reported Yield (Example) | While specific data for the 4-methoxy derivative is scarce, 2,6-dibromopyridine undergoes selective mono-amination with various amines in high yield under microwave irradiation in water.[3][4] | Regioselective mono-amination of 2,6-dichloropyridine can be challenging but has been achieved with specific catalyst systems.[5] |
Table 3: Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2,6-Dichloropyridine |
| Relative Reactivity | Lower (deactivated by the 4-methoxy group) | Higher |
| Typical Reaction Conditions | More forcing conditions generally required. | Milder conditions often suffice. |
| Nucleophile Scope | May be limited to stronger nucleophiles. | Broader scope of nucleophiles can be employed. |
| Reported Reactivity (Example) | The synthesis of this compound involves the selective substitution of the 4-bromo group of 2,4,6-tribromopyridine by methoxide, indicating the 2 and 6 positions are less reactive towards nucleophilic attack. | 2,6-Dichloropyridine readily undergoes nucleophilic substitution with various nucleophiles.[6][7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2,6-Dihalopyridine (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,6-Dihalopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv for mono-arylation, 2.2-3.0 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2,6-dihalopyridine.
-
Stir the reaction mixture vigorously at the appropriate temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2,6-Dihalopyridine (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,6-Dihalopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv for mono-amination, 2.2-3.0 equiv for di-amination)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, Xantphos, SPhos) or a pre-formed catalyst.
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent to the flask.
-
Add the 2,6-dihalopyridine and the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C for bromides, 100-130 °C for chlorides) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Comparative reactivity in Pd-catalyzed cross-coupling.
Caption: Comparative reactivity in nucleophilic aromatic substitution.
Caption: Substrate selection workflow based on desired reaction type.
Conclusion
The choice between this compound and 2,6-dichloropyridine is a strategic decision contingent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bond makes this compound the preferred substrate, often leading to more efficient reactions under milder conditions. The electron-donating 4-methoxy group can further enhance the rate of oxidative addition in some cases. Conversely, for nucleophilic aromatic substitution reactions, 2,6-dichloropyridine is generally the more reactive substrate due to the higher electronegativity of chlorine and the deactivating effect of the 4-methoxy group on the dibromo-scaffold. This guide provides a framework for researchers to make informed decisions in the selection of these valuable synthetic building blocks, thereby optimizing synthetic routes and accelerating the discovery and development of new chemical entities.
References
- 1. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-Dibromo-4-methoxypyridine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. 2,6-Dibromo-4-methoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its purity is critical to the quality and efficacy of the final products. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and provides complementary information regarding the purity profile of the compound.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of a reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei. |
| Information Provided | Quantitative purity, detection and quantification of non-volatile impurities. | Quantitative purity, detection and identification of volatile impurities and residual solvents. | Absolute molar purity, structural confirmation, and identification and quantification of impurities without the need for specific impurity reference standards. |
| Strengths | High resolution and sensitivity for a wide range of compounds, robust and widely used.[3][4] | High sensitivity and provides structural information for impurity identification. | Provides detailed structural information and can be used as a primary ratio method for purity assessment without a specific reference standard for the analyte.[5] |
| Limitations | Requires a reference standard for accurate quantification of the main component and impurities. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. The following are representative experimental protocols for each of the discussed analytical techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound. A reversed-phase method is generally effective for separating the analyte from its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents. For this compound, this method can provide valuable information on by-products from its synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated by the area percentage of the main peak. Impurities can be identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an excellent method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic anhydride or 1,4-dinitrobenzene.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for purity analysis and the decision-making process for selecting the appropriate analytical method.
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity determination.
References
A Comparative Crystallographic Guide to 2,6-Dibromo-4-methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior and guiding the design of new therapeutic agents. X-ray crystallography is the definitive method for elucidating such structures. This guide provides a comparative overview of the crystallographic analysis of 2,6-Dibromo-4-methoxypyridine derivatives, supported by experimental protocols and data from a closely related compound.
While a specific crystal structure for this compound is not publicly available, this guide presents the crystallographic data for 2,6-Bis(bromomethyl)pyridine to serve as a valuable point of comparison. The structural similarities between these compounds offer insights into the potential solid-state arrangement of the title compound.
Comparative Crystallographic Data
The introduction of bromine atoms and a methoxy group to the pyridine ring is expected to significantly influence the crystal packing and intermolecular interactions. The following table summarizes the key crystallographic parameters for 2,6-Bis(bromomethyl)pyridine and provides a template for the data that would be collected for this compound.
| Parameter | 2,6-Bis(bromomethyl)pyridine[1] | This compound |
| Chemical Formula | C7H7Br2N | C6H5Br2NO |
| Formula Weight | 264.95 | 266.92 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/c | To be determined |
| a (Å) | 8.853 (2) | To be determined |
| b (Å) | 11.967 (3) | To be determined |
| c (Å) | 8.169 (2) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 108.89 (3) | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 818.5 (4) | To be determined |
| Z | 4 | To be determined |
| Calculated Density (g/cm³) | 2.152 | To be determined |
| R-factor | 0.044 | To be determined |
Experimental Protocols
The synthesis and crystallographic analysis of this compound derivatives would follow established chemical and crystallographic methodologies.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2,4,6-tribromopyridine with sodium methoxide in methanol.[2][3]
Procedure:
-
2,4,6-tribromopyridine is dissolved in methanol.
-
A solution of sodium methoxide in methanol (typically 1.2 equivalents) is added to the reaction mixture.
-
The mixture is heated under reflux.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.[3]
X-ray Crystallography Workflow
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.[4][5]
-
Crystallization: High-quality single crystals of the purified this compound derivative are grown. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a supersaturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[4]
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters are determined from the positions of the diffraction spots.[6]
-
Structure Solution and Refinement: The crystal structure is solved using computational methods. The initial model of the structure is then refined against the experimental data to improve its accuracy.[5][6]
Below is a diagram illustrating the general workflow from synthesis to structural analysis.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound.
Structure of 2,6-Bis(bromomethyl)pyridine
The crystal structure of 2,6-Bis(bromomethyl)pyridine reveals that the bromomethyl groups are positioned on opposite sides of the pyridine ring.[1] The molecules in the crystal are arranged in stacks along the c-axis, with a centroid-to-centroid distance of 3.778(2) Å between adjacent pyridine rings. A short Br···Br contact of 3.6025(11) Å is also observed between inversion-related molecules.[1] This type of intermolecular interaction, along with potential π-π stacking, is crucial in dictating the overall crystal packing.
The logical progression from the chemical synthesis of a compound to the detailed analysis of its three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research.
Caption: Logical relationship from synthesis to understanding structure-property relationships.
References
The Strategic Advantage of 2,6-Dibromo-4-methoxypyridine in the Synthesis of Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comprehensive comparison of 2,6-Dibromo-4-methoxypyridine with alternative reagents in the synthesis of bioactive compounds, supported by experimental data and detailed protocols. We will explore its efficacy, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide a clear rationale for its use in the synthesis of complex molecules, such as PI3K/mTOR inhibitors.
This compound is a versatile and highly reactive building block in organic synthesis.[1] Its utility stems from the presence of two bromine atoms, which can be selectively functionalized through various cross-coupling reactions, and a methoxy group that influences the electronic properties of the pyridine ring. This trifunctional nature allows for the stepwise and regioselective introduction of different substituents, making it an ideal scaffold for the construction of diverse and complex molecular architectures.
Comparative Analysis: The Reactivity Advantage of the Bromo Group
In the synthesis of bioactive compounds, particularly those containing a substituted pyridine core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are indispensable tools. The choice between a dibromo- and a dichloro-substituted pyridine derivative as the starting material can significantly influence reaction outcomes.
The enhanced reactivity of 2,6-dibromopyridine derivatives over their chlorinated counterparts in Suzuki-Miyaura reactions is well-established.[2] This difference is rooted in the bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for the oxidative addition step in the palladium catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
While a direct head-to-head comparison for a complex bioactive molecule is not always available in a single publication, the general principles of reactivity are consistently observed. For instance, in the Suzuki-Miyaura coupling of 2-halopyridines, the bromo-substituted derivatives consistently demonstrate higher reactivity.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2,6-Dichloro-4-methoxypyridine |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) |
| Catalyst Loading | Typically lower | Often requires higher loadings or more active catalysts |
| Selectivity | Good for sequential, selective functionalization | Can be more challenging to achieve selectivity |
| Cost | Generally higher | Generally lower |
Case Study: Synthesis of PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[1][3][4][5][6] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. Many potent PI3K/mTOR inhibitors feature a substituted pyridine or pyrimidine core.
While a direct synthesis of a specific PI3K/mTOR inhibitor starting from this compound is not explicitly detailed in the searched literature, we can extrapolate the advantages of its use from published syntheses of similar compounds. For example, the synthesis of novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors often involves the coupling of a di-substituted pyridine core with various aryl or heteroaryl partners.[7] The higher reactivity of a dibromo-precursor would be advantageous in such multi-step syntheses, especially when dealing with complex and sensitive functional groups.
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of bioactive compounds, adaptable for use with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation of a Dibromopyridine [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water in a 4:1 ratio.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Di-Arylation of a Dibromopyridine [3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and sodium carbonate.
-
Add Pd(PPh₃)₄ to the mixture.
-
Add 1,4-dioxane and degassed water in a 3:1 ratio.
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
-
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Understanding the biological target is crucial for rational drug design. The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Bioactive Compound Synthesis
The synthesis of a bioactive compound using this compound as a starting material typically follows a multi-step sequence involving sequential cross-coupling reactions.
Caption: General workflow for synthesizing bioactive compounds.
Conclusion
This compound stands out as a highly efficacious starting material for the synthesis of complex bioactive compounds. Its superior reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analogue, allows for more efficient and versatile synthetic routes. While the initial cost of the bromo-compound may be higher, the potential for milder reaction conditions, reduced catalyst loadings, and higher yields can lead to a more cost-effective and scalable overall process. For researchers in drug discovery and development, the strategic use of this compound can accelerate the synthesis of novel chemical entities and facilitate the exploration of new chemical space in the quest for next-generation therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
Alternative reagents to 2,6-Dibromo-4-methoxypyridine for pyridine synthesis
A Comparative Guide to Alternative Reagents for Pyridine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a critical task, as this heterocycle is a core component of numerous pharmaceuticals and functional materials.[1][2][3][4] While 2,6-Dibromo-4-methoxypyridine serves as a versatile building block for introducing substituents at the 2- and 6-positions via cross-coupling reactions, a variety of alternative reagents and synthetic strategies offer distinct advantages in reactivity, cost, and the accessible range of substitution patterns.
This guide provides an objective comparison of two primary alternative approaches: the use of other dihalopyridines in cross-coupling reactions and the de novo construction of the pyridine ring from acyclic precursors. The comparison is supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.
Part 1: Alternative Dihalopyridines for Cross-Coupling Strategies
A straightforward alternative to this compound is its chloro-analogue, 2,6-Dichloro-4-methoxypyridine. The choice between these reagents is primarily dictated by a trade-off between reactivity and cost. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5] Consequently, while the dibromo-compound often allows for milder reaction conditions, the dichloro-analogue is typically more cost-effective but may require more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.[6]
Caption: Logical workflow for Pd-catalyzed cross-coupling of 2,6-dihalopyridines.
Data Presentation: Comparison of Dihalo-Substrates in Suzuki-Miyaura Coupling
The following table summarizes the typical performance of 2,6-dichloro- and 2,6-dibromo-pyridines in a representative Suzuki-Miyaura cross-coupling reaction. Note that achieving high yields with chloro-substrates often necessitates the use of more sophisticated ligands and potentially higher temperatures.
| Halogen (X) at C2/C6 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~75-85 |
| Cl | Phenylboronic acid | PEPPSI-IPr | NaOAc/Na₂CO₃ | Dioxane/H₂O | 100 | 18 | ~80-90[6] |
Data is representative and compiled from typical outcomes in synthetic literature. Specific yields are highly dependent on the full substrate scope and precise conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloro-4-methoxypyridine
This protocol describes a typical procedure for the mono-arylation of 2,6-Dichloro-4-methoxypyridine using a highly active palladium catalyst system.[5]
Materials:
-
2,6-Dichloro-4-methoxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,6-Dichloro-4-methoxypyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-4-methoxypyridine.
Part 2: De Novo Pyridine Synthesis Strategies
Constructing the pyridine ring from acyclic precursors offers a powerful alternative, providing access to a wider range of substitution patterns that may be difficult to achieve through the functionalization of a pre-formed ring.[5][7][8] Several classical and modern named reactions are foundational to this approach.
Caption: Comparison of Hantzsch and Bohlmann-Rahtz pyridine synthesis workflows.
Data Presentation: Comparison of Key De Novo Synthesis Methods
This table provides a high-level comparison of prominent de novo pyridine synthesis methodologies.
| Method | Key Starting Materials | Key Features | Typical Yields |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | Forms a 1,4-dihydropyridine intermediate that requires subsequent oxidation. Excellent for symmetrically substituted pyridines.[9] | 60-90% |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Highly versatile for preparing a wide range of asymmetrically substituted pyridines.[5][10] | 50-85% |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonia source | A multi-step but very flexible method for preparing highly substituted pyridines.[1][9] | 40-75% |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | A classic method leading to 2-pyridone derivatives.[5][9] | 65-95% |
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis
This method is highly effective for producing diversely substituted pyridines from readily available starting materials.[5]
Materials:
-
Enamine (e.g., 3-aminocrotononitrile) (10 mmol)
-
Ethynyl Ketone (e.g., 1-phenyl-2-propyn-1-one) (10 mmol)
-
Glacial acetic acid (2 mL)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the enamine and the ethynyl ketone in a mixture of toluene and glacial acetic acid.
-
Heat the solution at 50-80 °C. The optimal temperature may vary depending on the substrates.
-
Monitor the reaction by TLC for the consumption of starting materials and the formation of the pyridine product. Reaction times can range from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a reliable multicomponent reaction to form dihydropyridines, which are then oxidized to the corresponding pyridines.[9]
Materials:
-
Aldehyde (e.g., benzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (20 mmol)
-
Ammonium acetate (12 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Heat the mixture to reflux (approximately 80 °C) with stirring.
-
The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath. The 1,4-dihydropyridine product often precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude dihydropyridine can be aromatized to the pyridine by dissolving it in a suitable solvent (e.g., acetic acid) and treating it with an oxidizing agent (e.g., nitric acid, DDQ, or simply exposing to air).
Conclusion
The selection of an appropriate synthetic strategy for accessing substituted pyridines depends heavily on the target molecule's substitution pattern, cost considerations, and desired scale.
-
Alternative Dihalopyridines like 2,6-dichloro-4-methoxypyridine are excellent for direct, late-stage functionalization via cross-coupling when the core is readily available, offering a more economical option than their bromo-counterparts, albeit with a potential need for more robust catalytic systems.
-
De Novo Synthesis Methods provide unparalleled flexibility for constructing complex and highly substituted pyridine rings from simple, acyclic precursors. While sometimes requiring more steps, methods like the Bohlmann-Rahtz and Hantzsch syntheses are powerful tools for accessing substitution patterns that are otherwise difficult to obtain.
By considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most efficient and suitable synthetic route for their target pyridine derivatives.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. barnesandnoble.com [barnesandnoble.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jchemrev.com [jchemrev.com]
Unveiling Reaction Pathways: A Comparative Guide to Mass Spectrometry Analysis of 2,6-Dibromo-4-methoxypyridine Intermediates
For researchers, scientists, and drug development professionals, the precise characterization of reaction intermediates is paramount for optimizing synthetic routes, ensuring product purity, and accelerating drug discovery. This guide provides a comparative analysis of mass spectrometry techniques for monitoring the reaction intermediates of 2,6-Dibromo-4-methoxypyridine, a versatile building block in medicinal chemistry.
The inherent reactivity of the bromine atoms at the 2 and 6 positions, influenced by the electron-donating methoxy group at the 4-position, makes this compound a valuable precursor for the synthesis of highly substituted pyridine derivatives. Understanding its reaction pathways through the identification of transient intermediates is crucial for controlling reaction outcomes. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.[1][2][3] This guide compares Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the real-time analysis of these reactions and provides detailed experimental protocols.
Comparative Analysis of Mass Spectrometry Techniques
The choice between LC-MS and GC-MS largely depends on the volatility, thermal stability, and polarity of the analytes. For a molecule like this compound and its potential reaction products, both techniques present viable options with distinct advantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before mass analysis. | Separates compounds in the liquid phase based on their interactions with a stationary phase before mass analysis. |
| Ionization | Typically Electron Ionization (EI), providing detailed fragmentation for structural elucidation. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often yielding intact molecular ions. |
| Applicability | Suitable for the starting material and less polar, more volatile intermediates and products.[4] | Ideal for a wider range of compounds, including more polar, less volatile, and thermally labile intermediates.[5] |
| Data Output | Rich fragmentation patterns useful for identifying unknown intermediates.[6][7] | Primarily molecular weight information, with fragmentation induced via tandem MS (MS/MS) for structural details.[8] |
| Sample Prep | May require derivatization for non-volatile compounds. | Generally simpler, involving dissolution and filtration.[5] |
Hypothetical Reaction and Intermediate Analysis
A common reaction involving this compound is a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. Let's consider a hypothetical SNAr reaction with a generic amine nucleophile (R-NH₂).
Table 1: Predicted Mass-to-Charge Ratios (m/z) of Potential Reaction Species
| Compound Name | Structure | Molecular Formula | Exact Mass (monoisotopic) | Predicted m/z [M+H]⁺ |
| This compound | C₆H₅Br₂NO | C₆H₅Br₂NO | 266.87 | 267.88 |
| Intermediate 1: 2-Amino-6-bromo-4-methoxypyridine | C₆H₇BrN₂O | C₆H₇BrN₂O | 201.98 | 202.99 |
| Product: 2,6-Diamino-4-methoxypyridine | C₆H₉N₃O | C₆H₉N₃O | 139.07 | 140.08 |
Note: The m/z values for the brominated species will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Experimental Protocols
LC-MS for Reaction Monitoring
This protocol is designed for the identification and semi-quantitative analysis of reactants, intermediates, and products directly from the reaction mixture.
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.[5]
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at various time points.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[5]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
GC-MS for Structural Elucidation
This method is particularly useful for analyzing the final product's purity and identifying any volatile, thermally stable byproducts through fragmentation analysis.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[4]
Sample Preparation:
-
Extract the final reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in a volatile solvent (e.g., dichloromethane) for injection.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizing the Workflow and Reaction Pathway
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Hypothetical SNAr reaction pathway.
By employing these mass spectrometry methodologies, researchers can gain deep insights into the reaction mechanisms of this compound, enabling the development of more efficient and selective synthetic protocols for novel pharmaceutical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalogenated pyridine scaffolds is a cornerstone in the synthesis of novel compounds for pharmaceuticals, materials science, and agrochemicals. 2,6-Dibromo-4-methoxypyridine serves as a versatile building block, allowing for selective mono- or di-substitution through various cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reproducibility. This guide provides a comparative analysis of common catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, supported by experimental data derived from the closely related substrate, 2,6-dibromopyridine.
Catalyst Performance Comparison
The selection of the catalyst, ligand, and reaction conditions is critical in controlling the outcome of the cross-coupling reaction. Below is a summary of the performance of various catalytic systems. While this data is primarily based on studies with 2,6-dibromopyridine, it provides a strong predictive framework for the reactivity of this compound due to their structural similarity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of palladium catalyst and ligand significantly influences the selectivity between mono- and di-arylation.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| Pd(OAc)₂ | IPr-HCl | K₂CO₃ | H₂O/CH₃CN | 80 | 12 | Di-arylated | 90 |
Data adapted from studies on 2,6-dibromopyridine.[1][2]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes, typically requiring a palladium catalyst and a copper co-catalyst.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | 4-8 | Good |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Toluene | 70 | 12 | High |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | Good |
Data extrapolated from general protocols for bromopyridines.[1][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[4]
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | ~92 |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-100 | 12 | High |
Performance data based on reactions with analogous aryl bromides.[3][4]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these cross-coupling reactions. The following protocols are generalized procedures that can be adapted for this compound.
General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, workup and purification.
Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)
This protocol is designed to favor the mono-substitution of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(t-Bu)₃ (4.5 mol%)
-
KF (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and KF.
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous, degassed DMF
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Add anhydrous DMF, followed by triethylamine.[1]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[1]
-
Add the terminal alkyne dropwise to the reaction mixture.[1]
-
Heat the reaction to a temperature between 60-80°C.[1]
-
Monitor the reaction's progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add this compound, the amine, and degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.[3]
Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Alternative Catalyst Systems: Nickel and Copper
While palladium-based catalysts are the most extensively studied and utilized for these transformations, nickel and copper catalysts are emerging as viable, more cost-effective alternatives.
-
Nickel Catalysts: Nickel-based systems, often employing bipyridine or phosphine ligands, have shown promise in Suzuki-Miyaura and other cross-coupling reactions.[5] They can be particularly effective for the coupling of aryl chlorides and can sometimes offer different reactivity and selectivity profiles compared to palladium.[6]
-
Copper Catalysts: Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation (Ullmann condensation), have a long history.[7] Modern copper-based systems with various ligands are being developed for a broader range of cross-coupling reactions, often under milder conditions.[8]
Further research and optimization are required to fully elucidate the potential of nickel and copper catalysts for the cross-coupling of this compound. However, they represent an important area of investigation for developing more sustainable and economical synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel Compounds Synthesized from 2,6-Dibromo-4-methoxypyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of novel compound structures is a cornerstone of successful research. This guide provides a comparative analysis of the synthesis and structural elucidation of new chemical entities derived from the versatile starting material, 2,6-Dibromo-4-methoxypyridine. We present a detailed examination of common synthetic pathways, a comparison with alternative starting materials, and the requisite experimental data for unequivocal structure validation.
The synthesis of novel heterocyclic compounds is a critical endeavor in the fields of medicinal chemistry and materials science. This compound serves as a valuable and versatile scaffold for the generation of diverse molecular architectures. The two bromine atoms at the 2 and 6 positions offer reactive handles for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. This guide will focus on three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively.
Comparative Analysis of Synthetic Methodologies
The performance of this compound in these key reactions will be compared with that of its chloro and iodo analogues, highlighting the well-established reactivity trend in palladium-catalyzed cross-coupling reactions: I > Br > Cl. This difference in reactivity influences reaction conditions, catalyst choice, and overall efficiency.
| Starting Material | Typical Reaction Conditions | Reactivity | Advantages | Disadvantages |
| This compound | Moderate catalyst loading, temperatures (80-120 °C) | Good | Readily available, good balance of reactivity and stability. | May require slightly more forcing conditions than the iodo-analogue. |
| 2,6-Dichloro-4-methoxypyridine | Higher catalyst loading, higher temperatures, stronger bases, specialized ligands. | Lower | More cost-effective starting material. | Harsher reaction conditions may limit functional group tolerance. |
| 2,6-Diiodo-4-methoxypyridine | Lower catalyst loading, milder temperatures. | Higher | Higher reactivity allows for milder conditions, preserving sensitive functional groups. | Less stable and more expensive than the bromo- and chloro-analogues. |
Experimental Data for Synthesized Novel Compounds
The following tables summarize representative experimental data for novel compounds synthesized from this compound via Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki Coupling Product
| Compound | Structure | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-Bromo-4-methoxy-6-(p-tolyl)pyridine | 85 | 102-104 | 7.55 (d, J=8.1 Hz, 2H), 7.23 (d, J=7.9 Hz, 2H), 6.98 (s, 1H), 6.75 (s, 1H), 3.90 (s, 3H), 2.40 (s, 3H) | 165.2, 158.5, 142.1, 139.0, 135.2, 129.5, 126.8, 110.1, 108.5, 55.6, 21.3 | [M+H]⁺ 294.0, 296.0 |
Sonogashira Coupling Product
| Compound | Structure | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-Bromo-4-methoxy-6-(phenylethynyl)pyridine | 92 | 115-117 | 7.55-7.52 (m, 2H), 7.39-7.36 (m, 3H), 7.05 (s, 1H), 6.85 (s, 1H), 3.92 (s, 3H) | 165.5, 145.1, 142.8, 131.9, 129.1, 128.5, 122.3, 111.2, 109.8, 92.5, 85.1, 55.8 | [M+H]⁺ 288.0, 290.0 |
Buchwald-Hartwig Amination Product
| Compound | Structure | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-(6-Bromo-4-methoxypyridin-2-yl)morpholine | 78 | 128-130 | 6.21 (s, 1H), 5.95 (s, 1H), 4.85 (br s, 1H), 3.85 (t, J=4.8 Hz, 4H), 3.78 (s, 3H), 3.45 (t, J=4.8 Hz, 4H) | 164.8, 158.2, 142.5, 98.5, 95.2, 66.8, 55.3, 45.1 | [M+H]⁺ 273.0, 275.0 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq) are added. The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a 2:1 mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) are added. The mixture is degassed with argon for 15 minutes and then stirred at 60 °C for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos) is prepared in a Schlenk tube under an argon atmosphere. Anhydrous toluene is added, and the mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic and Validation Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of novel compounds, as well as a representative signaling pathway where such compounds might be investigated.
Caption: General workflow for the synthesis and validation of novel compounds.
Caption: A potential signaling pathway targeted by novel pyridine compounds.
Benchmarking the performance of 2,6-Dibromo-4-methoxypyridine in specific synthetic transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile heterocyclic scaffolds, substituted pyridines are of significant interest. This guide provides a comprehensive performance benchmark of 2,6-Dibromo-4-methoxypyridine in three critical synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Its performance is objectively compared with its chloro-analogue, 2,6-dichloro-4-methoxypyridine, supported by available experimental data to inform strategic decisions in synthesis design.
Executive Summary
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue, 2,6-dichloro-4-methoxypyridine. This heightened reactivity, attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, often translates to milder reaction conditions, shorter reaction times, and higher yields. While 2,6-dichloro-4-methoxypyridine presents a more cost-effective alternative, achieving comparable results frequently necessitates more forcing conditions, including higher temperatures and catalyst loadings. This guide outlines the experimental data and protocols to assist researchers in selecting the optimal reagent for their specific synthetic goals.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of this compound in this reaction is generally superior to its dichloro counterpart, as illustrated in the comparative data below.
Table 1: Suzuki-Miyaura Coupling Performance Comparison
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 (estimated)¹ |
| 2 | 2,6-Dichloro-4-methoxypyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PnBu (3) | LiOtBu | Dioxane/H₂O | 100 | - | 94[1] |
| 3 | 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (di-arylation) |
¹ Estimated yield based on the high reactivity of similar 2,6-dibromopyridine derivatives under standard Suzuki-Miyaura conditions.
The data suggests that while high yields can be achieved with 2,6-dichloro-4-methoxypyridine, it may require specific and sometimes more complex catalytic systems. The higher reactivity of the dibromo-compound allows for the use of more standard and readily available catalysts to achieve good to excellent yields.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a dihalopyridine is as follows:
-
To a flask are added the dihalopyridine (1.0 equiv.), the boronic acid (2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv. per halide).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of the C-Br bond in this compound is also evident in this transformation.
Table 2: Sonogashira Coupling Performance Comparison
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | Good (mono-alkynylation)[2] |
| 2 | 2,6-Dichloropyridine | Phenylacetylene | Pd(dba)₂ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 85 (mono-alkynylation) |
While specific data for this compound is limited, the general reactivity trend (I > Br > Cl) in Sonogashira couplings suggests that it would react more readily than its dichloro counterpart. The example with 3,5-Dibromo-2,6-dichloropyridine demonstrates the feasibility of selective alkynylation on a polyhalogenated pyridine.[2]
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a dihalopyridine is as follows:
-
In a Schlenk flask, the dihalopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined under an inert atmosphere.
-
An anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are added.
-
The terminal alkyne (1.1-1.2 equiv. for mono-alkynylation) is added dropwise.
-
The reaction is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines.[3][4][5][6][7][8] Similar to other palladium-catalyzed cross-couplings, this compound is expected to be more reactive than 2,6-dichloro-4-methoxypyridine.
Table 3: Buchwald-Hartwig Amination Performance Comparison
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 81 (mono-amination) |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | - | 85[4] |
| 3 | 2,6-Dichloropyridine | Aniline | Ni(cod)₂ (10) | dppf (10) | KOBut | Toluene | 100 | 24 | 70 (mono-amination) |
The data for related compounds indicates that while amination of dichloropyridines is feasible, it may require nickel catalysis or more specialized palladium systems to achieve good yields. The higher reactivity of bromopyridines generally allows for more facile C-N bond formation under standard Buchwald-Hartwig conditions.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a dihalopyridine is as follows:
-
An oven-dried Schlenk tube is charged with the dihalopyridine (1.0 equiv.), the amine (1.1-1.2 equiv. for mono-amination), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is diluted with an organic solvent and filtered through celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
This compound serves as a highly effective substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, generally outperforming its chloro-analogue, 2,6-dichloro-4-methoxypyridine, in terms of reactivity. This increased reactivity often allows for the use of milder conditions and standard catalytic systems to achieve high yields. While 2,6-dichloro-4-methoxypyridine offers a cost advantage, its application may require more rigorous optimization of reaction conditions. The choice between these two reagents should be guided by a careful consideration of the desired reactivity, cost-effectiveness, and the specific requirements of the synthetic target. This guide provides the necessary data and protocols to facilitate an informed decision for researchers in the field.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dibromo-4-methoxypyridine: A Procedural Guide
For researchers and professionals in the field of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dibromo-4-methoxypyridine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Therefore, adherence to strict safety measures is imperative.
Personal Protective Equipment (PPE): Before handling the compound, it is essential to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A laboratory coat and appropriate footwear.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors[1].
Hazard Identification and Classification
A summary of the key hazard information for this compound is provided in the table below. This information is critical for conducting a thorough risk assessment prior to any handling or disposal procedures.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local environmental regulations. The primary method of disposal is through an approved waste disposal plant[1].
1. Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.
-
This waste stream should be collected in a designated, properly labeled, and sealable container. It is crucial to avoid mixing this waste with other incompatible chemical waste streams.
2. Containerization and Labeling:
-
The waste container must be made of a material compatible with this compound.
-
The container must be in good condition with a secure, tightly sealing lid to prevent any leaks or spills.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be clearly marked as a hazardous waste storage area and should be away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified chemical waste disposal service.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[1].
Spill Management: In the event of a spill, the following steps should be taken:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal[1].
-
Decontaminate the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2,6-Dibromo-4-methoxypyridine (CAS No. 117873-72-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Immediate Precautions
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1] Immediate action in case of exposure is critical. In case of contact with skin, wash with plenty of soap and water.[1][2] If inhaled, move to fresh air.[1][2] In case of eye contact, rinse cautiously with water for several minutes.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the chemical in a manner that avoids the generation of dust and direct contact with skin, eyes, and clothing.[1][4]
Storage:
-
Store in a tightly-closed container when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
For long-term storage, a temperature of -20°C is recommended.[1]
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes contaminated consumables such as gloves, pipette tips, and paper towels.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
-
Do not let the product enter drains, other waterways, or soil.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
